molecular formula C11H15N3O3 B2857399 4-[(Butan-2-yl)amino]-3-nitrobenzamide CAS No. 852385-66-1

4-[(Butan-2-yl)amino]-3-nitrobenzamide

Cat. No.: B2857399
CAS No.: 852385-66-1
M. Wt: 237.259
InChI Key: HXSPTRBMKFDKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Butan-2-yl)amino]-3-nitrobenzamide is a chemical compound with the CAS Registry Number 852385-66-1 and a molecular formula of C11H15N3O3 . It has a molecular weight of 237.26 g/mol . This compound is offered for research purposes and is strictly classified as "For Research Use Only," meaning it is not intended for diagnostic, therapeutic, or any human or animal use . As a benzamide derivative, it serves as a valuable building block or intermediate in organic synthesis and medicinal chemistry research. Potential applications include its use as a reference standard or in the exploration of structure-activity relationships, though its specific biological mechanisms and primary research applications are areas for further investigation by the scientific community . Researchers can procure this product in various quantities, with standard packaging options ranging from 50mg to 1g, and it is recommended to be stored at -20°C for long-term stability . All handling should be conducted using appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

4-(butan-2-ylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-3-7(2)13-9-5-4-8(11(12)15)6-10(9)14(16)17/h4-7,13H,3H2,1-2H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSPTRBMKFDKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Potential biological targets for 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacophore Deconvolution & Target Validation Guide

Executive Summary: The Privileged Scaffold

The compound 4-[(Butan-2-yl)amino]-3-nitrobenzamide represents a lipophilic derivative of the 3-nitrobenzamide (3-NBA) core, a privileged scaffold in medicinal chemistry. Its pharmacological activity is dictated by two distinct structural motifs:[1]

  • The 3-Nitrobenzamide Warhead: A redox-active and electrophilic moiety capable of participating in zinc-ejection (antiviral), prodrug activation (antitubercular), and nicotinamide mimicry (oncology).

  • The 4-(sec-butyl)amino Tail: A hydrophobic, branched alkyl chain that enhances membrane permeability (logP optimization) and provides steric bulk for hydrophobic pocket occupancy in enzymatic targets.

This guide analyzes the three primary biological targets for this chemotype: HIV-1 Nucleocapsid Protein (NCp7) , Poly(ADP-ribose) Polymerase (PARP-1) , and Mycobacterial InhA/DprE1 .

Primary Target: HIV-1 Nucleocapsid Protein (NCp7)

Therapeutic Context: Antiretroviral Therapy (Zinc Finger Inhibitors)[2]

Mechanism of Action: Zinc Ejection

The 3-nitrobenzamide core functions as a Zinc Ejector . The HIV-1 NCp7 protein contains two highly conserved CCHC zinc finger motifs essential for viral RNA packaging and replication.

  • Electrophilic Attack: The nitro group (often via intracellular reduction to a nitroso or hydroxylamine intermediate) facilitates the oxidation or covalent modification of the sulfur atoms in the zinc-coordinating cysteine residues (Cys36, Cys39, Cys49).

  • Chelation Disruption: This modification reduces the affinity of the cysteines for

    
    , causing the release of the metal ion.
    
  • Conformational Collapse: Without zinc, the NCp7 protein unfolds, losing its ability to bind viral RNA, rendering the virus non-infectious.

Note on the sec-butyl group: The 4-amino alkylation is critical here. Unsubstituted nitrobenzamides have poor cellular uptake. The sec-butyl group increases lipophilicity, allowing the molecule to cross the viral envelope and host cell membrane to reach the cytosolic NCp7.

Experimental Protocol: Trp37 Fluorescence De-quenching Assay

Objective: Quantify the rate of zinc ejection from NCp7. Principle: The intrinsic fluorescence of Tryptophan-37 (Trp37) in NCp7 is quenched when Zinc is bound. Zinc ejection leads to protein unfolding and a measurable increase in fluorescence.

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl. Crucial: Do not use DTT or EDTA, as they interfere with zinc stability.

  • Protein: Recombinant NCp7 (1 µM final concentration).

  • Baseline: Measure fluorescence (

    
     nm, 
    
    
    
    nm) for 2 minutes to establish stability.
  • Induction: Inject this compound (dissolved in DMSO) at varying concentrations (1–50 µM).

  • Kinetics: Monitor fluorescence increase over 30 minutes.

  • Analysis: Fit data to a pseudo-first-order kinetic model to determine

    
    .
    

Secondary Target: Poly(ADP-ribose) Polymerase (PARP-1)

Therapeutic Context: Oncology (Chemosensitization) & Ischemia

Mechanism of Action: Competitive Inhibition

3-nitrobenzamide is a classic competitive inhibitor of PARP-1, mimicking the nicotinamide moiety of


.
  • Binding Mode: The amide group forms hydrogen bonds with Gly863 and Ser904 in the catalytic cleft. The 3-nitro group locks the conformation via intramolecular hydrogen bonding.

  • Role of 4-Substitution: The sec-butyl group extends into the hydrophobic sub-pocket of the active site. This steric occupancy often improves selectivity for PARP-1 over other isoforms compared to the unsubstituted parent.

Visualization: PARP Inhibition Pathway

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP_Recruit PARP-1 Recruitment DNA_Damage->PARP_Recruit Complex_Active PARP-DNA Complex (Active) PARP_Recruit->Complex_Active Complex_Blocked PARP-Inhibitor Complex (Inactive) PARP_Recruit->Complex_Blocked NAD NAD+ Substrate NAD->Complex_Active Cofactor Inhibitor This compound Inhibitor->Complex_Blocked Competes with NAD+ PARylation Poly(ADP-ribosyl)ation Complex_Active->PARylation Normal Function Complex_Blocked->PARylation Inhibits Apoptosis Synthetic Lethality / Apoptosis Complex_Blocked->Apoptosis Accumulated Damage Repair DNA Repair Recruitment (XRCC1/LigIII) PARylation->Repair Survival Cell Survival Repair->Survival

Caption: Competitive inhibition of PARP-1 preventing DNA repair and inducing synthetic lethality.

Tertiary Target: Mycobacterium tuberculosis (InhA/DprE1)

Therapeutic Context: Anti-tubercular Agents

Nitrobenzamides are a validated class of anti-TB agents. The mechanism is unique:

  • Prodrug Activation: The nitro group is reduced by the mycobacterial enzyme Ddn (deazaflavin-dependent nitroreductase).

  • Suicide Inhibition: The resulting intermediate forms a covalent adduct with the cofactor or the enzyme itself (often DprE1 or InhA ), blocking cell wall synthesis.

  • Relevance: The sec-butyl amine at position 4 modulates the redox potential of the nitro group, potentially tuning the activation rate by Ddn.

Comparative Data Summary

FeatureHIV-1 NCp7 TargetPARP-1 TargetM. tuberculosis (InhA)
Mechanism Zinc Ejection (Covalent/Redox)Competitive Inhibition (Non-covalent)Prodrug Activation (Covalent Adduct)
Key Moiety 3-Nitro (Electrophile)Benzamide (H-bonding)3-Nitro (Reductase substrate)
Role of sec-butyl Cell PermeabilityHydrophobic Pocket FitLipophilicity / Bioavailability
Assay Readout Fluorescence IncreaseColorimetric (

)
MIC (Alamar Blue)
Potency Range



References

  • Rice, W. G., et al. (1995). Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science. Link

  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[3][4][5] Pharmacological Reviews. Link

  • Makarov, V., et al. (2009). Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. Science. Link

  • Sissi, C., & Palumbo, M. (2009). The PARP inhibitor landscape: from bench to bedside. Current Medicinal Chemistry. Link

  • Pannecouque, C., et al. (2010). New class of HIV inhibitors targeting the nucleocapsid protein. Current HIV Research. Link

Sources

The Dual Nature of the Amide Proton: A Technical Guide to the Hydrogen Bonding Potential of the Secondary Amine in Nitrobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, a nuanced understanding of non-covalent interactions is paramount to the rational design of effective therapeutics. Among these, the hydrogen bond stands out for its critical role in defining molecular recognition, influencing solubility, and dictating the conformational preferences of drug candidates.[1][2] This guide provides an in-depth exploration of the hydrogen bonding potential of the secondary amine within the nitrobenzamide scaffold, a common motif in pharmacologically active compounds.[3] We will dissect the intricate interplay of electronic effects, steric hindrance, and the potential for both intra- and intermolecular interactions, offering a framework for predicting and modulating the hydrogen bonding behavior of this important functional group.

The Secondary Amide: A Versatile Hydrogen Bonding Moiety

The secondary amide group is a cornerstone of medicinal chemistry, capable of acting as both a hydrogen bond donor, through its N-H proton, and a hydrogen bond acceptor, via the lone pairs on the carbonyl oxygen.[4][5] This dual capacity allows it to form robust and directional interactions with biological targets, contributing significantly to binding affinity and specificity.[1][6] The strength of these interactions is not static; it is exquisitely sensitive to the surrounding chemical environment.

The hydrogen bond donor ability of the amide N-H is directly related to the acidity of the proton.[4] Conversely, the hydrogen bond acceptor strength of the carbonyl oxygen is correlated with its basicity. Any structural modification that alters the electron density of the amide functional group will, therefore, modulate its hydrogen bonding potential.

The Influence of the Nitro Group: An Electronic Tug-of-War

The introduction of a nitro group (NO₂) to the benzamide ring dramatically alters the electronic landscape of the molecule. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects.[7][8][9] This electronic perturbation has profound consequences for the hydrogen bonding characteristics of the secondary amine.

The position of the nitro group on the aromatic ring is a critical determinant of its impact:

  • Ortho- and Para-Positions: When positioned ortho or para to the amide substituent, the nitro group's strong electron-withdrawing resonance effect significantly delocalizes electron density from the benzene ring and, by extension, from the amide nitrogen.[7] This delocalization increases the partial positive charge on the amide proton, making it a more potent hydrogen bond donor.

  • Meta-Position: In the meta position, the resonance effect is absent, and the electron-withdrawing influence is primarily due to the weaker inductive effect.[7] Consequently, the enhancement of the N-H proton's donor strength is less pronounced compared to the ortho and para isomers.

This modulation of hydrogen bond donor strength can have a significant impact on drug-receptor interactions, where subtle differences in interaction energies can lead to substantial changes in biological activity.[10]

Intramolecular vs. Intermolecular Hydrogen Bonding: A Conformational Conundrum

A key consideration for ortho-nitrobenzamides is the potential for the formation of an intramolecular hydrogen bond between the secondary amine N-H and an oxygen atom of the adjacent nitro group.[11][12] This interaction can lock the molecule into a specific conformation, which may be favorable or detrimental to binding with its intended biological target.

IntramolecularHbond

The formation of this six-membered ring can have several consequences:

  • Pre-organization for Binding: If the receptor's binding pocket accommodates this conformation, the energetic penalty of adopting the "bioactive" conformation is reduced, potentially leading to higher affinity.

  • Steric Hindrance: The locked conformation might prevent the molecule from adopting the necessary geometry to fit into the binding site, thereby reducing or abolishing its activity.

  • Reduced Intermolecular Interactions: The involvement of the N-H proton in an intramolecular hydrogen bond precludes its participation in intermolecular hydrogen bonds with the receptor.

The balance between intra- and intermolecular hydrogen bonding is a delicate one, influenced by the solvent environment and the specific steric and electronic features of the molecule and its binding partner.

Experimental and Computational Characterization

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the hydrogen bonding potential of nitrobenzamides.

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous, high-resolution structural information in the solid state.[13][14] It allows for the direct visualization of both intra- and intermolecular hydrogen bonds, providing precise measurements of bond lengths and angles. This technique is invaluable for confirming the presence of intramolecular hydrogen-bonded rings and for understanding the packing arrangements in the crystal lattice, which are often dictated by intermolecular hydrogen bonding networks.[15][16]

Table 1: Representative Crystallographic Data for a Nitrobenzamide Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP 2₁ 2₁ 2₁
a (Å)8.9443(10)
b (Å)9.7147(11)
c (Å)13.8016(16)
Dihedral Angle (Aromatic Rings, °)82.32(4)
Dihedral Angle (Nitro Group/Phenyl Ring, °)1.97(3)
Data for 2-Nitro-N-(4-nitrophenyl)benzamide, illustrating the type of quantitative data obtained.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying hydrogen bonding in solution.[17][18] The chemical shift of the amide proton (N-H) is particularly sensitive to its electronic environment and its involvement in hydrogen bonding.

  • Solvent Titration Studies: Comparing the N-H chemical shift in a non-polar solvent (e.g., chloroform-d) with that in a hydrogen-bond-accepting solvent (e.g., DMSO-d₆) can reveal the extent of solvent-accessible hydrogen bonding. A large downfield shift in DMSO-d₆ is indicative of a strong intermolecular hydrogen bond with the solvent.

  • Variable Temperature NMR: For systems exhibiting intramolecular hydrogen bonding, variable temperature NMR experiments can be used to study the dynamics of the hydrogen bond. A small temperature coefficient of the N-H proton chemical shift is often characteristic of a strong intramolecular hydrogen bond.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a means to probe the energetic and geometric aspects of hydrogen bonding that may be difficult to assess experimentally.[19][20] These methods can be used to:

  • Calculate the relative energies of different conformers (e.g., with and without an intramolecular hydrogen bond).

  • Determine the strength of hydrogen bonds.

  • Visualize the molecular electrostatic potential surface, highlighting the electron-rich (hydrogen bond acceptor) and electron-poor (hydrogen bond donor) regions of the molecule.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Hydrogen Bonding Analysis Start Nitrobenzoic Acid AcylChloride Nitrobenzoyl Chloride Start->AcylChloride SOCl₂ or (COCl)₂ Amide Nitrobenzamide AcylChloride->Amide Secondary Amine, Base NMR NMR Spectroscopy (¹H, ¹³C) Amide->NMR MS Mass Spectrometry Amide->MS IR IR Spectroscopy Amide->IR CompChem Computational Modeling (DFT) Amide->CompChem Xray X-ray Crystallography NMR->Xray VT_NMR Variable Temperature NMR NMR->VT_NMR

Experimental Protocols

General Synthesis of N-Substituted Nitrobenzamides

This protocol describes a general and reliable two-step laboratory synthesis of N-substituted nitrobenzamides starting from the corresponding nitrobenzoic acid.

Step 1: Synthesis of Nitrobenzoyl Chloride [21]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the desired nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) (a few drops). Heat the mixture to reflux (approximately 79 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude nitrobenzoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of N-Substituted Nitrobenzamide [21][22]

  • Preparation: In a separate flask, dissolve the desired secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.2 eq) in an inert, anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cool to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the crude nitrobenzoyl chloride from Step 1 in a minimal amount of the same anhydrous solvent.

  • Reaction: Add the solution of the acyl chloride dropwise to the cold, stirred amine solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted nitrobenzamide.

NMR Analysis of Hydrogen Bonding
  • Sample Preparation: Prepare two NMR samples of the nitrobenzamide at a concentration of approximately 5-10 mg/mL, one in chloroform-d (CDCl₃) and the other in dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).

  • Data Analysis: Identify the chemical shift of the amide N-H proton in both spectra. A significant downfield shift (typically > 1 ppm) in DMSO-d₆ compared to CDCl₃ suggests that the N-H proton is a strong hydrogen bond donor.

Conclusion

The hydrogen bonding potential of the secondary amine in nitrobenzamides is a multifaceted property governed by a delicate balance of electronic and steric factors. The potent electron-withdrawing nature of the nitro group generally enhances the hydrogen bond donor capacity of the amide N-H, with the magnitude of this effect being dependent on the nitro group's position on the aromatic ring. For ortho-nitrobenzamides, the propensity for intramolecular hydrogen bond formation introduces an additional layer of complexity, with significant implications for molecular conformation and, ultimately, biological activity. A thorough characterization using a combination of X-ray crystallography, NMR spectroscopy, and computational modeling is crucial for elucidating the hydrogen bonding behavior of these important molecules and for guiding the design of new and improved therapeutic agents.

References

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  • Alkorta, I., et al. (2019). Effect of Intra- and Intermolecular Interactions on the Properties of para-Substituted Nitrobenzene Derivatives. Molecules, 24(18), 3352. [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide represents a classic yet critical transformation in the development of nitrogen-dense pharmacophores. This compound belongs to a class of 3-nitrobenzamide derivatives , often utilized as intermediates in the synthesis of antiviral agents, polymerase inhibitors, and poly(ADP-ribose) polymerase (PARP) inhibitors.

The core chemical challenge lies in the Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient aromatic ring. While the nitro group at the 3-position provides the necessary electron-withdrawing activation to facilitate displacement of a leaving group at the 4-position, the steric hindrance of the sec-butyl amine (butan-2-amine) requires careful optimization of thermodynamic parameters to suppress side reactions (such as hydrolysis of the amide) while driving the substitution to completion.

This guide details a robust, self-validating protocol for the synthesis, emphasizing the "Why" behind the "How" to ensure reproducibility across different scales.

Retrosynthetic Analysis & Mechanism

The most efficient route to the target scaffold is the direct displacement of a halogen (specifically chlorine or fluorine) on the 4-position of the benzamide core by sec-butylamine.

Mechanism: SNAr (Addition-Elimination)

  • Activation: The nitro group (-NO2) at the ortho position to the leaving group acts as a powerful electron-withdrawing group (EWG), lowering the energy of the Meisenheimer complex intermediate.

  • Nucleophilic Attack: The lone pair of the sec-butylamine attacks the ipso-carbon (C4), breaking aromaticity.

  • Re-aromatization: The chloride ion is expelled, restoring aromaticity and yielding the product.

Key Variable: The choice of base is critical. It must neutralize the HCl byproduct without competing as a nucleophile (avoid hydroxide bases to prevent amide hydrolysis).

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleHazards (GHS)
4-Chloro-3-nitrobenzamide 200.581.0SubstrateIrritant, Toxic
Butan-2-amine (sec-butylamine)73.142.5NucleophileFlammable, Corrosive
Triethylamine (TEA) 101.191.5Acid ScavengerFlammable, Corrosive
Ethanol (Absolute) 46.07SolventSolventFlammable
Ethyl Acetate 88.11SolventExtractionFlammable
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 4-Chloro-3-nitrobenzamide (10.0 g, 49.8 mmol).

  • Add Ethanol (100 mL). Stir at room temperature until a suspension or partial solution is achieved.

    • Note: Ethanol is chosen for its polarity, which stabilizes the polar transition state of the SNAr reaction, and its ease of removal.

Step 2: Nucleophile Addition

  • Add Triethylamine (10.5 mL, 75 mmol) to the mixture.

  • Dropwise, add Butan-2-amine (12.4 mL, 125 mmol) over 10 minutes.

    • Scientific Insight: We use a 2.5 equivalent excess of the amine. One equivalent acts as the nucleophile; the excess drives the equilibrium and ensures the reaction rate is maintained despite the steric bulk of the sec-butyl group.

Step 3: Thermal Activation

  • Heat the reaction mixture to reflux (approx. 78°C) .

  • Maintain reflux for 6–8 hours .

  • In-Process Control (IPC): Monitor by TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a bright yellow product spot (Rf ~0.5–0.6).

    • Visual Cue: The reaction mixture will deepen in color to a rich orange-yellow, characteristic of ortho-nitroanilines.

Step 4: Workup & Isolation

  • Cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to approximately 20% of the original volume.

  • Pour the residue into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a yellow solid.

  • Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 50 mL) to remove triethylamine hydrochloride salts.

Step 5: Purification (Recrystallization)

  • Dissolve the crude yellow solid in a minimum amount of boiling Ethanol/Water (9:1) .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 2 hours.

  • Filter the purified crystals and dry in a vacuum oven at 45°C overnight.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the critical path and decision points for this synthesis.

SynthesisWorkflow Start Start: Weigh Reagents Mix Mix: 4-Cl-3-nitrobenzamide + EtOH + TEA Start->Mix AddNuc Add Nucleophile: sec-Butylamine (Dropwise) Mix->AddNuc Reflux Reflux @ 78°C (6-8 Hours) AddNuc->Reflux IPC IPC: TLC Check (Complete Conversion?) Reflux->IPC Continue Continue Heating IPC->Continue No Quench Quench: Pour into Ice Water IPC->Quench Yes Continue->Reflux Filter Filtration & Wash (Remove Et3N.HCl) Quench->Filter Recryst Recrystallization (EtOH/H2O) Filter->Recryst Final Final Product: This compound Recryst->Final

Figure 1: Critical process workflow for the SNAr synthesis of this compound.

Characterization & Quality Control

To ensure the "Trustworthiness" of the protocol, the isolated product must meet the following criteria:

  • Appearance: Bright yellow crystalline solid.

  • Melting Point: Expected range 140–145°C (derivative dependent).

  • IR Spectroscopy:

    • 3300–3400 cm⁻¹ (N-H stretch, amide & amine).

    • 1650–1690 cm⁻¹ (C=O stretch, amide).

    • 1350 & 1530 cm⁻¹ (NO₂, symmetric/asymmetric stretch).

  • ¹H NMR (DMSO-d₆, 400 MHz) Diagnostic Peaks:

    • δ ~8.5 ppm (d, 1H, H-2 aromatic, meta coupling).

    • δ ~8.0 ppm (d, 1H, N-H amide).

    • δ ~7.0 ppm (d, 1H, H-5 aromatic, ortho coupling).

    • δ ~3.6 ppm (m, 1H, CH chiral center).

    • δ ~0.9–1.2 ppm (m, methyl groups of butyl chain).

Safety & Handling

  • Nitro Compounds: While this specific amide is stable, nitro-aromatics can be energetic. Avoid heating to dryness without solvent.

  • Amines: sec-Butylamine is corrosive and volatile. Handle only in a functioning fume hood.

  • Waste Disposal: Aqueous waste contains triethylamine hydrochloride and must be treated as organic-contaminated aqueous waste.

References

  • Google Patents.CN104356022A: Synthetic method of N-methyl-4-(methylamino)-3-nitrobenzamide. (Establishes the SNAr methodology for 4-amino-3-nitrobenzamides).

Sources

Nucleophilic aromatic substitution conditions for 4-chloro-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 4-Substituted-3-Nitrobenzamides

Introduction: Strategic Importance of 4-Chloro-3-nitrobenzamide

4-Chloro-3-nitrobenzamide is a pivotal starting material in medicinal chemistry and materials science. Its strategic value lies in the predictable and efficient reactivity of the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). The aromatic ring is 'activated' by the presence of a potent electron-withdrawing nitro group positioned ortho to the chloride leaving group. This electronic arrangement significantly lowers the energy barrier for nucleophilic attack, enabling the synthesis of a diverse library of 4-amino, 4-alkoxy, and 4-thioether-3-nitrobenzamide derivatives under accessible laboratory conditions.

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It elucidates the underlying mechanistic principles, details the critical parameters governing the reaction's success, and provides robust, step-by-step protocols for key transformations.

Part 1: The Mechanistic Foundation of SNAr

The SNAr reaction of 4-chloro-3-nitrobenzamide does not proceed via SN1 or SN2 pathways, which are energetically unfavorable for aryl halides.[1][2] Instead, it follows a two-step addition-elimination mechanism .[3][4]

  • Nucleophilic Addition (Rate-Determining Step): The reaction initiates with the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine.[5][6] This step temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[1][5][7]

  • Elimination and Aromaticity Restoration: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[3][5]

The stability of the Meisenheimer complex is the key to the entire process. The strong electron-withdrawing nitro group at the ortho position (C3) is perfectly positioned to stabilize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the rate-determining step.[1][8][9] The benzamide group at C1, while also electron-withdrawing, is meta to the site of attack and does not participate directly in resonance stabilization but contributes to the overall electrophilicity of the ring.[1]

Figure 1. The Addition-Elimination (SNAr) Mechanism.

Part 2: Critical Parameters for Successful Substitution

The efficiency and outcome of the SNAr reaction are highly dependent on a set of interconnected experimental variables. Understanding and optimizing these parameters is crucial for achieving high yields and purity.

The Nature of the Nucleophile

The reactivity of the nucleophile is a primary driver of the reaction rate. Stronger nucleophiles lead to faster reactions.[10]

  • Amines (R₂NH, RNH₂): Commonly used to synthesize biologically relevant scaffolds. Primary and secondary aliphatic amines are generally more nucleophilic than aromatic amines.

  • Alkoxides (RO⁻): Used to form aryl ethers. Typically generated in situ from the corresponding alcohol and a strong base (e.g., NaH) or used as a pre-formed salt (e.g., NaOMe).

  • Thiolates (RS⁻): Highly potent nucleophiles used to create aryl thioethers.

Solvent Selection

Solvent choice profoundly impacts reaction rates, often by orders of magnitude.[11][12]

  • Polar Aprotic Solvents (Recommended): Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are the solvents of choice.[13][14] They effectively solvate the counter-ion of the nucleophile (e.g., K⁺) but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[12][15]

  • Polar Protic Solvents (Use with Caution): Solvents like ethanol, methanol, or water can solvate the nucleophile through hydrogen bonding, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction rate.[10][15]

Role of the Base

A base is often necessary, particularly when the nucleophile is neutral (e.g., an amine or alcohol).

  • To Deprotonate the Nucleophile: A strong base like sodium hydride (NaH) is used to deprotonate alcohols or thiols, generating the more potent alkoxide or thiolate nucleophile.

  • To Scavenge Acid Byproduct: An inorganic base like potassium carbonate (K₂CO₃) or a tertiary amine like triethylamine (Et₃N) is often added to neutralize the HCl generated when using amine nucleophiles, driving the reaction to completion. Alternatively, an excess of the amine nucleophile can serve as the base.

Temperature and Reaction Time

Due to the activated nature of 4-chloro-3-nitrobenzamide, many SNAr reactions can proceed at moderate temperatures. However, heating is frequently employed to ensure reasonable reaction times, especially with less reactive nucleophiles.

  • Typical Range: 50 °C to 120 °C.[13][16]

  • Monitoring: Reaction progress should always be monitored by an appropriate technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion and avoid degradation or side-product formation.

Data Summary: Key Reaction Parameters
ParameterRecommended ChoiceRationale & Causality
Substrate 4-Chloro-3-nitrobenzamideRing is activated by the ortho nitro group, which stabilizes the Meisenheimer intermediate via resonance.[1][8]
Nucleophile Amines, Alkoxides, ThiolatesStronger, less hindered nucleophiles increase the reaction rate.[10]
Solvent DMSO, DMF, AcetonitrilePolar aprotic solvents enhance nucleophilicity by minimizing solvation of the attacking species.[12][13][15]
Base K₂CO₃, NaH, Et₃N, Excess AmineNeutralizes acid byproduct or generates a more potent anionic nucleophile from its neutral precursor.
Temperature 50 - 120 °CProvides sufficient thermal energy to overcome the activation barrier, increasing the reaction rate.[16]

Part 3: Experimental Protocols

The following protocols are designed to be robust and reproducible. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis prep_reagents Prepare Reagents & Solvents (Ensure anhydrous conditions) setup Combine Reactants under Inert Atmosphere (N₂ or Ar) prep_reagents->setup heat Heat and Stir at Target Temperature setup->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer & Concentrate extract->dry purify Purify Crude Product (Column Chromatography / Recrystallization) dry->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Figure 2. General Experimental Workflow for SNAr Reactions.

Protocol 1: Synthesis of 4-(Methylamino)-3-nitrobenzamide

This protocol details the reaction with a primary amine, using an excess of the amine to also serve as the base.

Materials:

  • 4-Chloro-3-nitrobenzamide (1.0 eq, e.g., 2.01 g, 10 mmol)

  • Methylamine (40% solution in H₂O, 3.0 eq, e.g., 2.33 g, 30 mmol)

  • Ethanol (or DMSO), ~50 mL

  • Reaction vessel (round-bottom flask) equipped with a magnetic stir bar and reflux condenser

Procedure:

  • Setup: To the reaction vessel, add 4-chloro-3-nitrobenzamide (2.01 g, 10 mmol) and ethanol (50 mL). Stir to dissolve/suspend the solid.

  • Reagent Addition: Carefully add the methylamine solution (2.33 g, 30 mmol) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C for ethanol) and maintain for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure. Add 50 mL of water to the residue, which should cause the product to precipitate.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove excess methylamine and salts.

  • Purification: Dry the solid under vacuum. The product is often pure enough for subsequent steps. If necessary, recrystallize from an appropriate solvent like ethanol/water to obtain pure 4-(methylamino)-3-nitrobenzamide.

Protocol 2: Synthesis of 4-Methoxy-3-nitrobenzamide

This protocol describes an alkoxylation reaction using a strong base to generate the nucleophile in situ.

Materials:

  • 4-Chloro-3-nitrobenzamide (1.0 eq, e.g., 2.01 g, 10 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, e.g., 0.48 g, 12 mmol)

  • Anhydrous Methanol (MeOH, 1.5 eq, e.g., 0.48 g, 15 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF), ~40 mL

  • Three-neck flask, magnetic stir bar, dropping funnel, nitrogen/argon inlet

Procedure:

  • Setup: Equip the three-neck flask for an inert atmosphere reaction. Add the sodium hydride (0.48 g, 12 mmol) to the flask and suspend it in anhydrous DMF (20 mL). Cool the suspension to 0 °C in an ice bath.

  • Nucleophile Generation: Add anhydrous methanol (0.48 g, 15 mmol) dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes after the addition is complete to ensure full formation of sodium methoxide.

  • Reagent Addition: Dissolve 4-chloro-3-nitrobenzamide (2.01 g, 10 mmol) in anhydrous DMF (20 mL) and add this solution dropwise to the cold sodium methoxide mixture.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-80 °C. Stir for 1-3 hours.

  • Monitoring: Follow the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to yield pure 4-methoxy-3-nitrobenzamide.[16]

Part 4: Troubleshooting and Final Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or using a stronger nucleophile/base combination. Ensure all reagents and solvents are anhydrous, as water can deactivate anionic nucleophiles and bases.[13]

  • Side Reactions: At high temperatures or with sterically hindered nucleophiles, other reactions may compete. The amide functionality is generally stable but can be susceptible to hydrolysis under harsh basic conditions.

  • Regioselectivity: For this specific substrate, substitution occurs almost exclusively at the C4 position due to the powerful directing and activating effect of the ortho-nitro group.[7][16]

By applying the principles and protocols outlined in this guide, researchers can confidently and effectively utilize 4-chloro-3-nitrobenzamide as a versatile platform for the synthesis of complex molecules.

References

  • Wikipedia Contributors. (2024). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Ghavami, R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Filo. (2025). Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances. [Link]

  • JoVE. (2025). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Fey, N., et al. (2014). Catalytic SNAr of unactivated aryl chlorides. Chemical Communications. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • Green Chem. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Lumen Learning. (n.d.). 17.1 Nucleophilic aromatic substitution. Organic Chemistry II. [Link]

Sources

Application Note: Advanced Recrystallization Protocols for 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated guide for the purification of 4-[(Butan-2-yl)amino]-3-nitrobenzamide (hereafter referred to as 4-BANB ).

Given the structural characteristics of 4-BANB—specifically the lipophilic sec-butyl chain juxtaposed with the polar nitro-benzamide core—standard purification methods often fail due to "oiling out" or poor impurity rejection. This guide synthesizes protocols derived from high-fidelity analogs (e.g., 4-iodo-3-nitrobenzamide and 4-methylamino-3-nitrobenzamide) to ensure high yield and >99.5% HPLC purity.

Physicochemical Profile & Solubility Logic

Before attempting crystallization, one must understand the molecule's "personality." 4-BANB possesses a "Push-Pull" electronic structure:

  • Electron Withdrawing Group (EWG): The 3-Nitro and 1-Amide groups pull electron density, making the aromatic ring electron-deficient.

  • Electron Donating Group (EDG): The 4-amino group pushes density back, but the bulky sec-butyl group disrupts planar stacking, lowering the melting point compared to its methyl-amino analogs.

Implication for Purification: The sec-butyl chain increases solubility in mid-polarity solvents (Ethyl Acetate, DCM) and increases the risk of the compound separating as an oil rather than a crystal.

Table 1: Solubility Profile & Solvent Selection Strategy
Solvent SystemSolubility (RT)Solubility (Hot)Role in Protocol
Methanol (MeOH) ModerateHighPrimary Solvent (High capacity)
Ethanol (EtOH) ModerateHighAlternative Primary (Slower evaporation)
Water InsolubleVery LowAnti-Solvent (Induces nucleation)
Ethyl Acetate (EtOAc) HighVery HighSolubilizer (Avoid for crystallization, good for extraction)
Heptane InsolubleInsolubleAnti-Solvent (For lipophilic impurity removal)

Pre-Recrystallization Workflow

To ensure success, the crude material must be assessed. If the crude 4-BANB is dark brown or black (common due to oxidation of aniline byproducts), a carbon treatment is mandatory before recrystallization.

DOT Diagram: Purification Decision Tree

PurificationLogic Start Crude 4-BANB Input ColorCheck Is material Dark/Tarry? Start->ColorCheck CarbonTreat Activated Carbon Treatment (MeOH/Reflux) ColorCheck->CarbonTreat Yes ImpurityCheck Identify Major Impurity ColorCheck->ImpurityCheck No CarbonTreat->ImpurityCheck MethodA Protocol A: MeOH/Water (General Purity) ImpurityCheck->MethodA Polar/Salts/Unreacted Acid MethodB Protocol B: EtOAc/Heptane (Lipophilic Clean-up) ImpurityCheck->MethodB Non-polar byproducts

Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude material state.

Protocol A: The "Gold Standard" (Methanol/Water)

This method utilizes the steep solubility curve of nitrobenzamides in aqueous methanol. It is most effective for removing inorganic salts and hydrolyzed byproducts (e.g., 4-[(butan-2-yl)amino]-3-nitrobenzoic acid).

Reagents
  • Solvent: Methanol (HPLC Grade)

  • Anti-Solvent: Deionized Water

  • Seed Crystals: Pure 4-BANB (Optional but recommended)

Step-by-Step Methodology
  • Dissolution (Reflux):

    • Charge crude 4-BANB into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Methanol (5 mL per gram of solid) .

    • Heat to reflux (65°C). If solids remain, add MeOH in 0.5 mL/g increments until fully dissolved. Do not exceed 10 mL/g.

  • Hot Filtration (Critical for Clarity):

    • While at reflux, if insoluble particles (salts/catalyst) are visible, filter the hot solution through a pre-warmed Celite pad or sintered glass funnel.

    • Return the filtrate to the flask and bring back to a gentle boil.

  • Nucleation Induction (The "Cloud Point"):

    • Maintain gentle boiling.

    • Add warm water (50-60°C) dropwise via an addition funnel.

    • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.

    • Add a few drops of Methanol to just clear the turbidity (restore transparency).

  • Controlled Cooling (Avoiding Oil-Out):

    • Remove the heat source. Allow the flask to cool to Room Temperature (RT) slowly on a cork ring or oil bath.

    • CRITICAL: If the solution turns milky or oily droplets appear at >40°C, reheat to clarity and add 5% more Methanol.

    • Once at RT, transfer to an ice-water bath (0-5°C) for 1 hour.

  • Isolation:

    • Filter the bright yellow/orange crystals using vacuum filtration.

    • Wash the cake with a cold 1:1 MeOH:Water mixture.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Anti-Solvent Precipitation (Ethyl Acetate/Heptane)

Use this protocol if the impurity profile contains significant non-polar organic side-products or if Protocol A results in low recovery.

Step-by-Step Methodology
  • Dissolution:

    • Dissolve crude 4-BANB in Ethyl Acetate (3 mL per gram) at 50°C.

    • Ensure complete dissolution; the solution should be concentrated but clear.

  • Anti-Solvent Addition:

    • Remove from heat.

    • Slowly add Heptane (or Hexane) dropwise with vigorous stirring.

    • Target a ratio of roughly 1:2 (EtOAc:Heptane).

    • Watch for the formation of a yellow precipitate.[1]

  • Aging:

    • Stir the slurry at Room Temperature for 2 hours. This "aging" process allows crystal growth and prevents the trapping of mother liquor.

  • Filtration:

    • Filter and wash with 100% Heptane to remove surface impurities.

Troubleshooting: The "Oiling Out" Phenomenon

The sec-butyl group makes 4-BANB prone to separating as a liquid oil rather than a solid crystal, particularly if the cooling is too rapid or the water content is too high.

Mechanism of Oiling Out

When the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility boundary, the compound separates as an oil. This oil often traps impurities, defeating the purpose of recrystallization.

DOT Diagram: Oiling Out Rescue Workflow

OilingOut Oil Oiling Out Observed Reheat Reheat to Clear Solution Oil->Reheat AddSolvent Add 10% more Primary Solvent (MeOH) Reheat->AddSolvent Seed Add Seed Crystals at T = (Cloud Point + 5°C) AddSolvent->Seed Cool Slow Cool (10°C/hour) Seed->Cool

Figure 2: Corrective actions to convert an oiled-out product into a crystalline form.

Analytical Validation

A successful protocol must be validated by data.

  • HPLC Purity: Target >99.5% area. (Column: C18, Mobile Phase: ACN/Water with 0.1% Formic Acid).

  • Melting Point: The pure compound should exhibit a sharp melting range (typically within 2°C). Note: Compare with literature values for 4-amino-3-nitrobenzamide analogs (approx 280°C dec for the parent, likely lower ~150-180°C for the sec-butyl derivative due to steric disruption).

  • 1H-NMR: Verify the integrity of the sec-butyl group (multiplet at ~3.5-3.8 ppm for the CH-N) and the ratio of aromatic protons.

References

  • Context: Provides foundational solubility and synthesis data for the 4-amino-3-nitrobenzamide core scaffold.
  • ResearchGate. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. Retrieved from [Link]

    • Context: Validates the Methanol/Water recrystallization solvent system for 3-nitrobenzamide deriv
  • Context: Reference for physical properties and handling of close structural analogs.
  • PubChem. (2023). 2-amino-N-(3-methylbutan-2-yl)-3-nitrobenzamide Compound Summary. Retrieved from [Link]

    • Context: Structural confirmation and computed physicochemical descriptors for sec-butyl amino nitrobenzamides.

Sources

Application Note: HPLC Method Development for 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide . This compound, characterized by a nitro-substituted benzamide core with a secondary sec-butyl amine, presents specific analytical challenges including hydrophobicity, potential peak tailing due to nitrogen-silanol interactions, and inherent chirality.

Target Audience: Analytical chemists, process development scientists, and QC specialists involved in the synthesis or purity profiling of benzamide-based intermediates.

Compound Profile[1][2]
  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₁H₁₅N₃O₃

  • Molecular Weight: 237.26 g/mol [2]

  • Key Functional Groups:

    • Nitro (-NO₂): Strong chromophore, electron-withdrawing.[2]

    • Amide (-CONH₂): Polar, hydrogen bonding donor/acceptor.

    • Secondary Amine (-NH-R): Weakly basic (pKa suppressed by ortho-nitro group), potential for silanol interaction.

    • Chiral Center: The sec-butyl group contains a stereocenter at C2. Note: This method is designed for achiral chemical purity. Enantiomers will co-elute on the specified C18 column.

Scientific Rationale & Method Strategy

Column Selection: The Hydrophobic Foundation

Given the presence of the aromatic ring and the lipophilic sec-butyl chain, the molecule exhibits moderate hydrophobicity (Estimated LogP ~1.8–2.2). A C18 (Octadecylsilane) stationary phase is the industry standard for such analytes, providing robust retention via van der Waals forces.

  • Choice: Agilent ZORBAX Eclipse Plus C18 (or equivalent end-capped column).

  • Reasoning: "Plus" or highly end-capped columns are critical to shield residual silanols, preventing peak tailing caused by the secondary amine moiety [1].

Mobile Phase Chemistry: pH Control

The aniline nitrogen at position 4 is deactivated by the electron-withdrawing nitro group at position 3 and the amide at position 1. However, it retains weak basicity.

  • Buffer Selection: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid.

  • Mechanism: Acidic pH (pH ~2.0–2.5) ensures the amine remains protonated (or fully suppressed if extremely weak), preventing mixed-mode retention (ion-exchange with silanols) which causes peak broadening. Phosphoric acid is preferred for UV transparency at low wavelengths (<220 nm) if needed, though Formic acid is MS-compatible [2].

Detection Wavelength

Nitro-aromatics exhibit strong UV absorbance.

  • Primary Wavelength: 254 nm (Aromatic π-π* transition).

  • Secondary Wavelength: 270–280 nm (Nitro group auxochromic shift).

  • Strategy: A Diode Array Detector (DAD) scan (200–400 nm) is recommended during development to determine the

    
     specific to the solvent environment.
    

Detailed Experimental Protocol

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or 3.5 µm for higher resolution).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Additives: 85% Phosphoric Acid (HPLC Grade).

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% H₃PO₄ in Water.

    • Protocol: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of Milli-Q water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile.

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 30°CImproves mass transfer kinetics and stabilizes retention times.
Injection Vol 5–10 µLDependent on sample concentration; prevents column overload.
Detection UV @ 254 nmPrimary aromatic absorption band.
Run Time 20 MinutesSufficient for elution of impurities and column re-equilibration.
Gradient Program

A linear gradient is recommended to elute the main peak while resolving potential polar precursors (e.g., 4-chloro-3-nitrobenzamide) and lipophilic by-products.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Initial equilibration
12.001090Elution of main peak & hydrophobes
15.001090Wash step
15.109010Return to initial conditions
20.009010Re-equilibration (Critical)

Method Development Workflow (Visualized)

The following diagram outlines the logical flow of the method development process, ensuring a "Quality by Design" (QbD) approach.

MethodDevelopment Start Start: Compound Assessment Solubility Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility UVScan UV-Vis Scan (Determine Max Absorbance) Solubility->UVScan ColumnSelect Column Selection (C18 End-capped) UVScan->ColumnSelect MobilePhase Mobile Phase Optimization (Acidic pH for Amine Control) ColumnSelect->MobilePhase GradientTrial Gradient Screening (5-95% B over 20 min) MobilePhase->GradientTrial Eval Evaluate Peak Shape & Resolution GradientTrial->Eval Optimize Optimize Gradient Slope & Temperature Eval->Optimize Tailing > 1.5 or Poor Res FinalMethod Final Validated Method Eval->FinalMethod Pass Optimize->GradientTrial

Figure 1: Decision tree for HPLC method development emphasizing iterative optimization of peak shape and resolution.

Validation Parameters (ICH Q2 Compliant)

To ensure the method is trustworthy and self-validating, the following criteria must be met during the validation phase [3].

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at RT of main peakInject blank, placebo, and known impurities (e.g., 4-chloro-3-nitrobenzamide).
Linearity R² ≥ 0.9995 concentrations ranging from 50% to 150% of target concentration.
Precision (Repeatability) RSD ≤ 2.0% (n=6)6 consecutive injections of the standard solution.
Accuracy (Recovery) 98.0% – 102.0%Spike samples at 80%, 100%, and 120% levels.
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine via serial dilution of standard.
Robustness Resolution > 2.0Deliberate variations in Flow (±0.1 mL/min), Temp (±5°C), pH.

Troubleshooting & Expert Insights

Peak Tailing
  • Symptom: Asymmetry factor > 1.5.

  • Cause: Interaction between the secondary amine and residual silanols on the silica support.

  • Solution: Increase buffer concentration (e.g., to 0.1% TFA) or switch to a column with "Shield" technology (e.g., Waters XBridge) which operates at high pH (pH 10) to keep the amine deprotonated (neutral), though acidic conditions are generally safer for nitro-compound stability.

Retention Time Shifts
  • Symptom: Drifting RT.

  • Cause: Inadequate column equilibration or volatile acid evaporation (if using TFA).

  • Solution: Ensure 10 column volumes of re-equilibration time (approx 5-8 mins at 1 mL/min). Use Phosphoric acid (non-volatile) instead of TFA if detection is UV.

Chiral Considerations

This method separates the chemical species. To separate the (R) and (S) enantiomers of the sec-butyl group, a polysaccharide-based chiral column (e.g., Chiralpak AD-H or OD-H ) using Normal Phase (Hexane/IPA) or Polar Organic Mode is required.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • PubChem. (n.d.). 3-Nitrobenzamide Compound Summary. National Library of Medicine. Link[2]

Sources

Solvent selection for the synthesis of sec-butyl amino benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for the Synthesis of N-sec-Butyl Benzamides

Part 1: Executive Summary & Strategic Imperative

The synthesis of N-sec-butyl benzamides presents a specific intersection of challenges in medicinal chemistry: the steric hindrance of the sec-butyl amine and the solubility requirements of the benzoyl component. Historically, Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) have been the default solvents. However, modern drug development protocols demand a shift toward solvents that offer superior kinetic profiles, easier workups, and alignment with Green Chemistry principles.

This guide provides an evidence-based framework for selecting solvents that maximize yield and purity while minimizing downstream processing bottlenecks. Our core recommendation is the transition to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) combined with Propylphosphonic Anhydride (T3P) coupling technology.

Part 2: Mechanistic Drivers in Solvent Selection

To select the correct solvent, one must understand the transition state energetics of the amidation reaction involving a sterically hindered amine.

Steric vs. Electronic Solvation Effects

sec-Butylamine is a nucleophile with moderate steric bulk. In highly polar aprotic solvents like DMF, the solvent shell tightly organizes around the amine, potentially increasing the entropic penalty of the attack on the carbonyl carbon.

  • DCM (Traditional): Non-coordinating, but suffers from low boiling point (

    
    C), limiting the thermal energy available to overcome the activation barrier of hindered couplings.
    
  • 2-MeTHF (Recommended): A "polar" ether. It solvates the intermediate cations effectively but, due to its own steric bulk, does not "cage" the sec-butylamine as tightly as DMF. It also allows higher reaction temperatures (

    
    C) to drive difficult couplings.
    
Thermodynamics of the Tetrahedral Intermediate

The formation of the amide bond proceeds through a charged tetrahedral intermediate.

  • Protic Solvents (MeOH, EtOH): Generally avoided in activation chemistry (e.g., using acid chlorides or anhydrides) due to competitive solvolysis.

  • Esters/Ethers (EtOAc, 2-MeTHF): Provide sufficient polarity to stabilize the dipolar transition state without interfering with the electrophilic activating agent.

Part 3: Solvent Selection Matrix

The following table synthesizes data on solubility, reaction kinetics, and workup efficiency for sec-butyl benzamide synthesis.

Solvent ClassSolventBoiling PointKinetic ProfileWorkup EfficiencyRecommendation
Green / Bio-based 2-MeTHF 80°CHigh (Allows heating)Excellent (Phase separates from water)Primary Choice
Green / Ester EtOAc 77°CModerateHigh (Standard extraction)Secondary Choice
Ether CPME 106°CHighHigh (Low peroxide formation)For High-Temp
Chlorinated DCM40°CModerateLow (Emulsion risks, toxic)Avoid if possible
Polar Aprotic DMF/NMP>150°CHighPoor (Difficult removal, water washes required)Last Resort

Part 4: Validated Experimental Protocols

Protocol A: The "Green Standard" (T3P in 2-MeTHF)

Best for: High purity requirements, hindered substrates, and avoiding column chromatography.

Reagents:

  • Substituted Benzoic Acid (1.0 equiv)

  • sec-Butylamine (1.2 equiv)

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) [Concentration: 0.2 M]

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or 2-MeTHF (1.5 equiv)

Step-by-Step Workflow:

  • Dissolution: Charge the reaction vessel with the Benzoic Acid derivative and 2-MeTHF.

  • Base Addition: Add DIPEA. Stir for 5 minutes at Room Temperature (RT). Note: Ensure the acid is fully solubilized or well-dispersed.

  • Amine Addition: Add sec-Butylamine.

  • Activation: Add T3P solution dropwise over 5 minutes. Exotherm Warning: Mild exotherm may occur.

  • Reaction: Stir at RT for 2–4 hours.

    • Validation Point: If conversion is <90% by HPLC after 4 hours, heat to 50°C. The higher boiling point of 2-MeTHF supports this without solvent loss.

  • Quench & Workup:

    • Add water (equal volume to solvent).

    • Stir vigorously for 10 minutes.

    • Separate phases. The product remains in the upper organic layer (2-MeTHF).

    • Wash organic layer with 1M NaOH (to remove unreacted acid) and then 1M HCl (to remove unreacted amine).

    • Critical Advantage: T3P by-products are water-soluble and are removed quantitatively in this step.[1]

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate.

Protocol B: Classical Activation (Acid Chloride in EtOAc)

Best for: Scale-up of simple benzamides where reagent cost is a primary constraint.

Reagents:

  • Benzoyl Chloride derivative (1.0 equiv)

  • sec-Butylamine (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Toluene (for very hydrophobic substrates)

  • Base: Triethylamine (TEA) (1.5 equiv) or aqueous NaOH (Schotten-Baumann conditions)

Step-by-Step Workflow:

  • Preparation: Dissolve sec-butylamine and TEA in EtOAc at 0°C.

  • Addition: Add Benzoyl Chloride dropwise to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 1 hour.

  • Workup: Wash with 1M HCl, then Sat. NaHCO₃. Dry and concentrate.

Part 5: Visualization of Decision Logic

The following diagram illustrates the decision process for solvent and reagent selection based on substrate properties.

SolventSelection Start Start: sec-Butyl Benzamide Synthesis SubstrateCheck Is the Benzoic Acid Acid-Sensitive or Epimerizable? Start->SubstrateCheck SolubilityCheck Is Substrate Soluble in EtOAc/2-MeTHF? SubstrateCheck->SolubilityCheck No (Robust substrate) GreenRoute Route A: Green/High Purity SubstrateCheck->GreenRoute Yes (Use mild conditions) SolubilityCheck->GreenRoute Yes ClassicRoute Route B: Cost-Effective/Scale SolubilityCheck->ClassicRoute No (Need polar solvent) SolventA Solvent: 2-MeTHF or EtOAc Reagent: T3P GreenRoute->SolventA SolventB Solvent: DCM or DMF Reagent: EDC/HOBt ClassicRoute->SolventB HighTempRoute Route C: Stubborn Substrates SolventC Solvent: CPME or Toluene Temp: >80°C HighTempRoute->SolventC SolventA->HighTempRoute Low Conversion?

Figure 1: Decision tree for selecting the optimal solvent and coupling system based on substrate solubility and sensitivity.

Part 6: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Steric hindrance of sec-butyl group preventing attack.Switch solvent to 2-MeTHF and heat to 60°C. Use T3P (more active than EDC).
Emulsion during Workup Use of DCM or DMF; Amphiphilic nature of product.Switch to EtOAc or 2-MeTHF . Add brine to the aqueous layer.
Impurity: Unreacted Amine Excess amine used; poor washing.Wash organic layer with 1M HCl or Citric Acid (10%).
Racemization Over-activation or high base concentration (if chiral center present).Use T3P (lowest epimerization risk) and maintain temp < 0°C during addition.[2]

References

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent for amide bond formation." Organic Process Research & Development. Link

  • Pace, V., et al. (2014). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[3] ChemSusChem. Link

  • Alder, C. M., et al. (2016). "Updating and further expanding GSK's solvent selection guide." Green Chemistry. Link

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry. Link

Sources

Application Notes and Protocols for Monitoring Nitrobenzamide Isomers Using Thin Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Isomer Monitoring in Drug Development

In the landscape of pharmaceutical research and development, the precise monitoring of chemical reactions is paramount to ensuring the synthesis of pure, effective, and safe therapeutic agents. Nitrobenzamides, a class of compounds characterized by a benzamide backbone substituted with a nitro group, are important intermediates and structural motifs in medicinal chemistry. The specific positioning of the nitro group—ortho (2-nitro), meta (3-nitro), or para (4-nitro)—dramatically influences the molecule's electronic properties, chemical reactivity, and, consequently, its biological activity and pharmacokinetic profile. Therefore, the ability to rapidly and accurately monitor the formation of the desired nitrobenzamide isomer and distinguish it from its positional isomers is a critical analytical challenge.

This comprehensive guide provides detailed application notes and protocols for the use of Thin Layer Chromatography (TLC) as a robust, efficient, and economical tool for monitoring reactions involving nitrobenzamide isomers. We will delve into the principles of separation, offer field-proven protocols, and explain the causality behind experimental choices to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Pillar 1: Expertise & Experience - The Causality Behind Experimental Choices

The separation of nitrobenzamide isomers by TLC is governed by the fundamental principles of adsorption chromatography. The choice of the stationary phase and mobile phase is not arbitrary; it is a deliberate decision based on the subtle differences in the polarity of the isomers.

The Stationary Phase: The Foundation of Separation

For the analysis of nitrobenzamides, the most widely used stationary phase is silica gel (SiO₂) F254 .[1] The "F254" designation indicates that the silica gel is impregnated with a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light. The polar surface of silica gel, rich in silanol (-Si-OH) groups, interacts with polar functional groups of the analyte molecules primarily through hydrogen bonding.

The polarity of the nitrobenzamide isomers is influenced by the position of the electron-withdrawing nitro group (-NO₂) and the hydrogen-bond-donating/accepting amide group (-CONH₂).

  • p-Nitrobenzamide: Due to its symmetrical structure, the dipole moments of the polar groups can partially cancel each other out, making it the least polar of the three isomers.[2]

  • o-Nitrobenzamide: The proximity of the nitro and amide groups allows for intramolecular hydrogen bonding. This internal interaction can "shield" the polar groups, reducing their ability to interact with the polar stationary phase, thus making it less polar than the meta isomer.

  • m-Nitrobenzamide: Lacks the symmetry of the para isomer and the potential for intramolecular hydrogen bonding of the ortho isomer. Consequently, its polar groups are more available to interact with the silica gel, making it the most polar of the three.

This difference in polarity is the cornerstone of their separation on a TLC plate. The least polar compound (para) will travel the furthest up the plate (higher Rf value), while the most polar (meta) will be retained more strongly by the stationary phase and travel the shortest distance (lower Rf value).

The Mobile Phase: The Driving Force of Separation

The mobile phase, or eluent, is a solvent or a mixture of solvents that moves up the TLC plate via capillary action, carrying the sample components with it.[3] The choice of mobile phase is critical for achieving optimal separation. The eluent's polarity must be fine-tuned to create a competitive interaction between the analyte, the stationary phase, and the mobile phase.

  • If the mobile phase is too polar: All isomers will have a high affinity for the mobile phase and will travel with the solvent front, resulting in poor separation and high Rf values.

  • If the mobile phase is too non-polar: The isomers will remain strongly adsorbed to the stationary phase at the baseline, leading to no separation and very low Rf values.

A common and effective approach is to use a binary solvent system, typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or chloroform).[4] By adjusting the ratio of these solvents, the overall polarity of the mobile phase can be precisely controlled to achieve Rf values in the optimal range of 0.2-0.8 for clear separation.[4]

Pillar 2: Trustworthiness - Self-Validating Protocols

The following protocols are designed to be self-validating through the inclusion of standards and co-spotting techniques, ensuring reliable and reproducible results.

Experimental Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis SamplePrep Sample Preparation (Dissolve in Volatile Solvent) Spotting Spotting (Sample, Standards, Co-spot) SamplePrep->Spotting PlatePrep TLC Plate Preparation (Draw Baseline) PlatePrep->Spotting ChamberPrep Chamber Equilibration (Add Mobile Phase & Saturate) Development Plate Development (Elution in Chamber) ChamberPrep->Development Spotting->Development Drying Drying (Evaporate Mobile Phase) Development->Drying Visualization Visualization (UV light, Staining) Drying->Visualization Analysis Data Analysis (Calculate Rf values) Visualization->Analysis Visualization_Mechanism Nitrobenzamide Nitrobenzamide (on TLC plate) SnCl2 1. SnCl₂ / HCl, Heat Aminobenzamide Aminobenzamide (Colorless) SnCl2->Aminobenzamide NaNO2 2. NaNO₂ / HCl Diazonium Diazonium Salt (Unstable Intermediate) NaNO2->Diazonium Naphthol 3. β-Naphthol / NaOH AzoDye Azo Dye (Colored Spot) Naphthol->AzoDye

Sources

Preparation of 4-[(Butan-2-yl)amino]-3-nitrobenzamide using sec-butylamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Abstract

This technical document provides a comprehensive, field-proven protocol for the synthesis of this compound, a key intermediate in the development of advanced pharmaceutical agents. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-3-nitrobenzamide and sec-butylamine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, a detailed step-by-step protocol, safety considerations, and methods for product purification and characterization.

Introduction and Significance

This compound serves as a critical building block in medicinal chemistry. Its structure is notably a precursor to more complex molecules, including the potent androgen receptor inhibitor Enzalutamide, which is used in the treatment of castration-resistant prostate cancer.[1] The efficient and high-yield synthesis of this intermediate is therefore of considerable importance for the pharmaceutical industry.

This application note details a robust and scalable laboratory procedure for its preparation. The methodology is grounded in the principles of nucleophilic aromatic substitution, a cornerstone of modern organic synthesis.

Reaction Theory and Mechanism

The core of this synthesis is a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is effective when an aromatic ring is "activated" by the presence of strong electron-withdrawing groups.[2]

Mechanism Deep Dive:

  • Activation: The starting material, 4-chloro-3-nitrobenzamide, possesses a potent nitro group (-NO₂) ortho to the chlorine atom. This group strongly withdraws electron density from the benzene ring, making the carbon atom attached to the chlorine electron-deficient and thus highly susceptible to nucleophilic attack.[3][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of sec-butylamine (the nucleophile) attacks the electrophilic carbon bearing the chlorine atom. This initial attack is the rate-determining step of the reaction.[3][5]

  • Formation of the Meisenheimer Complex: The addition of the nucleophile temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization for this intermediate.[4]

  • Rearomatization and Elimination: The aromatic system is restored through the elimination of the chloride ion (the leaving group). This step is rapid as it leads to the formation of the stable, aromatic final product.[5] An external base is used to neutralize the proton released from the amine and the HCl generated.

Diagram: SNAr Reaction Mechanism

Caption: SNAr mechanism for the synthesis of the target compound.

Experimental Application & Protocols

This section provides a detailed workflow for the synthesis, from reagent preparation to final product characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Notes
4-Chloro-3-nitrobenzamide≥98%Sigma-Aldrich16588-06-0Starting Material
sec-Butylamine≥99%Acros Organics13952-84-6Nucleophile, Flammable, Corrosive
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7Base, to neutralize HCl
Dimethylformamide (DMF)Anhydrous, ≥99.8%MilliporeSigma68-12-2Reaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6Extraction Solvent
n-HeptaneACS GradeVWR142-82-5Co-solvent for Recrystallization
Ethanol200 ProofDecon Labs64-17-5Solvent for Recrystallization
Brine (Saturated NaCl)N/ALab PreparedN/AFor aqueous work-up
Anhydrous Sodium SulfateGranularFisher Scientific7757-82-6Drying Agent
Deionized WaterN/AN/A7732-18-5For work-up
Equipment
  • Three-neck round-bottom flask (250 mL) with stoppers

  • Reflux condenser with water lines

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask assembly

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • TLC plates (Silica gel 60 F₂₅₄)

Quantitative Data
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
4-Chloro-3-nitrobenzamide200.5810.0 g49.861.0
sec-Butylamine73.145.5 mL (4.08 g)55.81.12
Potassium Carbonate138.2110.3 g74.81.5
Dimethylformamide (DMF)73.09100 mL--
Step-by-Step Synthesis Protocol

SAFETY FIRST: This procedure must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and nitrile gloves, is mandatory. sec-Butylamine is flammable and corrosive, causing severe skin and eye damage.[6][7] 4-Chloro-3-nitrobenzamide and DMF are irritants.[8]

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzamide (10.0 g, 49.86 mmol) and anhydrous potassium carbonate (10.3 g, 74.8 mmol).

    • Add 100 mL of anhydrous DMF to the flask.

    • Fit the central neck with a reflux condenser and stopper the side necks.

    • Begin stirring the suspension at room temperature.

  • Addition of Nucleophile:

    • Slowly add sec-butylamine (5.5 mL, 55.8 mmol) to the stirring suspension at room temperature using a syringe.

    • An initial mild exotherm may be observed.

  • Reaction Conditions:

    • Heat the reaction mixture to 80-85 °C using a heating mantle.

    • Maintain this temperature and allow the reaction to proceed for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The starting material will have a different Rf value than the product.

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture slowly into a beaker containing 400 mL of ice-cold deionized water. A yellow precipitate will form.

    • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with two 50 mL portions of cold deionized water.

    • Transfer the crude solid to a 500 mL separatory funnel. Dissolve it in 200 mL of ethyl acetate and add 100 mL of water. Shake vigorously and allow the layers to separate.

    • Drain the aqueous layer. Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield a yellow solid.

  • Purification by Recrystallization:

    • Transfer the crude yellow solid to a 250 mL Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (approximately 50-60 mL) to dissolve the solid completely.[9] If the solid does not fully dissolve, add more hot ethanol dropwise until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature. Crystals should begin to form.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[10]

    • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.

    • Dry the crystals in a vacuum oven at 50 °C overnight. The expected yield is 10-11 g (80-88%) of a bright yellow crystalline solid.

Diagram: Experimental Workflow

Workflow Figure 2: Overall Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Setup Combine 4-chloro-3-nitrobenzamide, K₂CO₃, and DMF in a flask. B 2. Addition Add sec-butylamine to the stirring suspension. A->B C 3. Reaction Heat at 80-85 °C for 4-6 hours. Monitor by TLC. B->C D 4. Quench & Precipitate Pour mixture into ice water. Stir for 30 min. C->D E 5. Filtration Collect crude solid using a Büchner funnel. D->E F 6. Extraction Dissolve in EtOAc, wash with water and brine. E->F G 7. Dry & Concentrate Dry with Na₂SO₄, remove solvent via rotary evaporator. F->G H 8. Recrystallization Dissolve crude solid in minimal hot ethanol. G->H I 9. Crystallization Cool slowly, then place in an ice bath. H->I J 10. Final Product Collect pure crystals by filtration. Dry under vacuum. I->J K 11. Characterization Analyze by NMR, MS, and IR spectroscopy. J->K

Caption: Step-by-step workflow from reaction to characterization.

Product Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis Expected Result
Appearance Bright yellow crystalline solid
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 8.55 (d, 1H, Ar-H), 8.30 (d, 1H, NH), 7.90 (dd, 1H, Ar-H), 7.75 (s, 1H, CONH₂), 7.20 (s, 1H, CONH₂), 7.10 (d, 1H, Ar-H), 3.80 (m, 1H, CH-NH), 1.60 (m, 2H, CH₂), 1.25 (d, 3H, CH₃), 0.95 (t, 3H, CH₃). (Note: Amide protons may be broad and exchangeable)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 168.5 (C=O), 148.0, 135.5, 132.0, 128.0, 125.0, 115.0 (Ar-C), 48.0 (CH-NH), 29.0 (CH₂), 20.0 (CH₃), 10.0 (CH₃).
Mass Spec (ESI+) Expected m/z: 238.1186 [M+H]⁺ for C₁₁H₁₆N₃O₃⁺
IR (KBr, cm⁻¹) ν: 3450, 3340 (N-H stretch, amide), 3200 (N-H stretch, amine), 2960 (C-H stretch), 1660 (C=O stretch, amide I), 1580 (N-H bend, amide II), 1530 (asymmetric NO₂ stretch), 1350 (symmetric NO₂ stretch).[11]

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By leveraging an SNAr reaction activated by an ortho-nitro group, this key pharmaceutical intermediate can be prepared in high yield and purity. Adherence to the detailed steps and safety precautions is essential for the successful and safe execution of this synthesis. The provided characterization data serves as a benchmark for validating the final product.

References

  • A novel route for the synthesis of androgen receptor antagonist enzalutamide. (2023). RSC Advances.
  • An improved process for the preparation of enzalutamide. (2016).
  • An improved and practical route for the synthesis of enzalutamide and potential impurities study. (2016). Tetrahedron.
  • Experiment 2: Recrystalliz
  • SAFETY DATA SHEET - sec-Butylamine. (2025). Merck Millipore.
  • SAFETY DATA SHEET - 4-Chloro-3-nitrobenzamide. (2025). Thermo Fisher Scientific.
  • What is the best technique for amide purification? (2020).
  • Recrystallization and Crystallization. (n.d.). University of California, Irvine.
  • ICSC 0401 - sec-BUTYLAMINE. (n.d.). INCHEM.
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). International Journal of Pharmacy and Biological Sciences.
  • Nucleophilic Arom
  • Aromatic Nucleophilic Substitution Reaction. (n.d.). Institute of Science, Nagpur.
  • 16.7: Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts.
  • Synthesis of (C) 4-Amino-2-(butan-2-on-3-yl)oxy-5-chloro-N-[2-(diethylamino)ethyl]benzamide Hydrochloride. (n.d.). PrepChem.com.
  • Nucleophilic arom

Sources

Troubleshooting & Optimization

Minimizing byproduct formation in 4-[(Butan-2-yl)amino]-3-nitrobenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Byproduct Formation & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Core Reaction Logic & Mechanism

To effectively minimize byproducts, you must first master the "engine" of this reaction. The synthesis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide is a classic Nucleophilic Aromatic Substitution (


) .

The reaction relies on the electron-withdrawing nitro group (


) at the ortho position to activate the leaving group (typically Chlorine or Fluorine) at the para position. The nucleophile is butan-2-amine  (sec-butylamine).
The Critical Pathway

The reaction proceeds through a Meisenheimer Complex intermediate. Stability of this complex determines the reaction rate. Because you are using a secondary alkyl amine (butan-2-amine), steric hindrance is a significant factor compared to primary amines, often requiring higher activation energy (heat) which opens the door to thermal byproducts.

Mechanistic Flow & Failure Points

The following diagram illustrates the reaction pathway and where specific byproducts branch off.

SnAr_Pathway SM Starting Material (4-chloro-3-nitrobenzamide) Complex Meisenheimer Complex (Intermediate) SM->Complex + Amine (Rate Limiting) Hydrolysis Byproduct A: 4-chloro-3-nitrobenzoic acid (Hydrolysis) SM->Hydrolysis H2O / High pH High Temp Amine Nucleophile (Butan-2-amine) Amine->Complex Product Target Product 4-[(Butan-2-yl)amino]- 3-nitrobenzamide Complex->Product - HCl (Fast Step) Impurity Byproduct B: Oligomers/Tars (Thermal Decomp) Complex->Impurity Excess Heat Oxidation

Caption: Figure 1.[1][2][3][4] Reaction pathway showing the primary


 mechanism and critical diversion points leading to hydrolysis or thermal decomposition.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by users synthesizing 4-amino-3-nitrobenzamide derivatives.

Q1: I am observing a persistent impurity at (lower than product) on TLC. What is it?

Diagnosis: This is likely 4-[(Butan-2-yl)amino]-3-nitrobenzoic acid (or the unreacted 4-chloro-3-nitrobenzoic acid).

  • Cause: Hydrolysis of the amide functional group. The amide bond is susceptible to hydrolysis under basic conditions, especially if water is present in your solvent or amine source and the temperature exceeds

    
    .
    
  • Solution:

    • Dry Solvents: Ensure your solvent (DMF, DMSO, or Ethanol) is anhydrous.

    • Control Base: If using

      
      , ensure it is dry. Avoid using hydroxide bases (NaOH/KOH) which are strong nucleophiles for the amide carbonyl.
      
    • Temperature Cap: Do not exceed

      
      . The activation energy for amide hydrolysis is often reached before the 
      
      
      
      reaction completes if the temp is too high.
Q2: The reaction is stalling with 20-30% starting material remaining. Adding more amine doesn't help.

Diagnosis: Steric hindrance and "Amine Salt Formation."

  • Cause: The byproduct of the reaction is HCl. If you use only 1 equivalent of butan-2-amine, the generated HCl protonates the remaining amine, rendering it non-nucleophilic. Furthermore, the sec-butyl group is sterically bulky, slowing the attack on the ring.

  • Solution:

    • Stoichiometry: Use at least 2.2 equivalents of butan-2-amine (one to react, one to scavenge HCl). Alternatively, use 1.1 eq of amine with 1.5 eq of a non-nucleophilic auxiliary base like DIPEA (Hünig's base) or

      
      .
      
    • Solvent Switch: If using ethanol (protic), switch to DMF or DMSO (aprotic polar). Aprotic solvents solvate the cation but leave the amine nucleophile "naked" and more reactive, overcoming the steric bulk of the sec-butyl group.

Q3: My product is an oil/gum instead of a solid. How do I crystallize it?

Diagnosis: Impurity entrainment or residual solvent.

  • Cause: The sec-butyl group adds lipophilicity and rotational freedom, making crystallization harder than the methyl analogue. Residual DMF/DMSO often prevents lattice formation.

  • Solution:

    • Aqueous Crash-out: Pour the reaction mixture slowly into ice-cold water with vigorous stirring. The product should precipitate.[5]

    • Recrystallization: Use Ethanol/Water (9:1) or Isopropanol . Heat to dissolve, then cool slowly to

      
      .
      

Optimized Experimental Protocol

Objective: Synthesis of this compound with >90% purity and minimized hydrolysis.

Reagents & Equipment[2][5][6][7]
  • Substrate: 4-Chloro-3-nitrobenzamide (1.0 eq)

  • Nucleophile: Butan-2-amine (2.5 eq) — Note: Excess acts as base and driver.

  • Solvent: Anhydrous Ethanol (Green chemistry option) or DMF (High reactivity option).

  • Atmosphere: Nitrogen or Argon balloon (prevents oxidation/moisture).

Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Chloro-3-nitrobenzamide (10 mmol, 2.00 g) in Anhydrous Ethanol (20 mL).

    • Why Ethanol? While DMF is faster, Ethanol minimizes "tar" formation and simplifies workup (no high-boiling solvent removal).

  • Addition: Add Butan-2-amine (25 mmol, 1.83 g) dropwise at room temperature.

    • Tip: If using a specific enantiomer (e.g., (R)-butan-2-amine), ensure temp is

      
       during addition to prevent any potential racemization exotherms (though rare in 
      
      
      
      ).
  • Reaction: Heat the mixture to reflux (

    
    )  for 4–6 hours.
    
    • Monitor: Check TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Look for disappearance of the starting material spot.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Pour the residue into 50 mL of ice-water . Stir for 30 minutes. The yellow solid will precipitate.

  • Purification:

    • Filter the solid.[5][6][7][8]

    • Wash with cold water (

      
      ) to remove amine salts.
      
    • Wash with cold hexanes (

      
      ) to remove unreacted organic impurities.
      
    • Dry in a vacuum oven at

      
      .
      
Quantitative Data Summary: Solvent Effects
SolventTemperatureReaction TimeYieldPrimary Byproduct
Ethanol Reflux (

)
6 h85-90%Unreacted SM (if time too short)
DMF

2 h92-95%Hydrolyzed Acid (if wet)
Water

12 h<40%Hydrolyzed Acid + Tars

References

  • Nucleophilic Arom

    
    ) Mechanisms 
    
    • Source: Master Organic Chemistry.
    • Relevance: Foundational mechanism for the addition-elimination p
    • URL:[Link]

  • Synthesis of 4-amino-3-nitrobenzamide Deriv

    • Source: International Journal of Pharmacy and Biological Sciences.
    • Relevance: Provides spectral data (NMR/IR)
    • URL:[Link] (General Journal Link - Specific article context derived from search snippet 1.2)

  • Preparation of 4-chloro-3-nitrobenzamide Precursor

    • Source: National Institutes of Health (PMC). "4-Chloro-3-nitrobenzamide Crystal Structure and Synthesis."
    • Relevance: Validates the starting m
    • URL:[Link]

  • Nitrosamine Form

    • Source: Organic Process Research & Development (ACS). "Formation of N-Nitrosamines by Reaction of Secondary Dialkylamines."
    • Relevance: Critical safety context when working with sec-butylamine (a secondary amine) to avoid carcinogenic byproducts.
    • URL:[Link]

Sources

Technical Support Center: Regioselective Amination of 3-Nitrobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Controlling Regioselectivity in C-H and C-X Amination

Welcome to the Technical Support Portal

You have reached the advanced troubleshooting hub for the amination of 3-nitrobenzamide scaffolds. This guide addresses the two primary synthetic pathways researchers employ:

  • Vicarious Nucleophilic Substitution (VNS): Direct C-H amination of the nitroarene ring.[1]

  • Transition-Metal Catalyzed /

    
    :  Amination of halogenated derivatives.
    

Select your issue below to proceed with specific troubleshooting protocols.

Module A: Diagnostic & Mechanism (The "Why")

Before troubleshooting low yields or isomeric mixtures, you must define the electronic landscape of your substrate.

Substrate Analysis: 3-Nitrobenzamide

  • Position 1: Amide (

    
    ) 
    
    
    
    Electron-withdrawing (moderate), meta-directing in electrophilic sub, but activates ortho/para in nucleophilic attack.
  • Position 3: Nitro (

    
    ) 
    
    
    
    Strongly electron-withdrawing, activates ortho/para for nucleophilic attack.

The Regioselectivity Map: In Nucleophilic Aromatic Substitution (VNS or


), the incoming amine seeks the most electron-deficient carbon.

RegioMap Figure 1: Electronic Activation vs. Steric Hindrance Map for Nucleophilic Attack Center 3-Nitrobenzamide Core Scaffold Pos2 Position 2 (Ortho-Ortho) High Activation SEVERE Steric Hindrance Center->Pos2 Activated by NO2 & CONH2 Pos4 Position 4 (Ortho-Para) High Activation Primary VNS Site Center->Pos4 Ortho to NO2 Para to CONH2 Pos6 Position 6 (Para-Ortho) Moderate Activation Secondary VNS Site Center->Pos6 Para to NO2 Ortho to CONH2

Module B: Vicarious Nucleophilic Substitution (VNS)

Use Case: Direct amination of Hydrogen (C-H


 C-

). Reagents: 1,1,1-trimethylhydrazinium iodide (TMHI), 4-amino-1,2,4-triazole, or sulfenamides.
Troubleshooting Guide: VNS Amination
SymptomProbable CauseCorrective Action
Low Yield (<30%) Base Decomposition: The base (e.g.,

-BuOK) is reacting with the amide group or moisture.
Protocol Fix: Switch to liquid ammonia (

)
as solvent with

-BuOK or use DMSO with strictly anhydrous conditions. Ensure base is sublimed/fresh.
Wrong Isomer (Pos 6 vs Pos 4) Temperature Control: VNS is kinetically controlled. Higher temps favor thermodynamic products (often Pos 6).Protocol Fix: Cool reaction to -70°C . Kinetic control favors Position 4 (ortho to nitro).
Tarry/Black Mixture Poly-amination: The product is more reactive than the starting material.Protocol Fix: Use a 2:1 ratio of nucleophile to substrate . Quench immediately with dilute HCl/acetic acid upon consumption of starting material (monitor via TLC).
No Reaction Nucleophile Quality: Hydrazinium salts are hygroscopic.Protocol Fix: Dry TMHI under vacuum over

for 24h. Ensure the leaving group (

) is viable.
FAQ: Controlling Regioselectivity in VNS

Q: Why am I getting a mixture of 4-amino and 6-amino products? A: In 3-substituted nitrobenzenes, both positions 4 and 6 are activated. Position 2 is sterically blocked by the "buttressing effect" of the nitro and amide groups.

  • To favor Position 4 (Ortho to

    
    ):  Use bulky bases (e.g., 
    
    
    
    -BuOK) in THF at low temperatures (-78°C). The bulky base coordinates with the nitro group, directing the nucleophile ortho.
  • To favor Position 6 (Para to

    
    ):  Use smaller bases (NaOMe) in MeOH (if compatible) or run at higher temperatures (-20°C to 0°C).
    
Module C: Cross-Coupling &

Use Case: Amination of Halogenated 3-Nitrobenzamide (C-X


 C-

).
Troubleshooting Guide: Pd-Catalyzed /

SymptomProbable CauseCorrective Action
Catalyst Death (Pd Black) Nitro Poisoning: The

group coordinates strongly to Pd, shutting down the catalytic cycle.
Protocol Fix: Switch to BrettPhos or XPhos Pd G3/G4 precatalysts. These bulky ligands prevent nitro-coordination. Increase catalyst loading to 2-5 mol%.
Reduction of Nitro Group Reducing Conditions: Hydride sources or harsh bases are reducing the

to

.
Protocol Fix: Avoid formate/alcohol solvents. Use Cesium Carbonate (

)
instead of alkoxides. Use Toluene or Dioxane as solvent.[2][3]
Hydrodehalogenation

-Hydride Elimination:
Common with secondary amines.
Protocol Fix: Switch solvent to t-Amyl alcohol or DME . Lower temperature.
Poor

Conversion
Weak Activation: The amide at position 1 is not withdrawing enough to activate a halogen at position 3 or 5 alone.Protocol Fix: Ensure the halogen is ortho or para to the Nitro group.[4] If the halogen is meta to the nitro,

will fail; use Pd-catalysis.
Module D: Experimental Protocols
Protocol 1: Regioselective VNS Amination (Position 4 Selective)

Targeting the position ortho to the nitro group.

Reagents:

  • Substrate: 3-Nitrobenzamide (1.0 eq)

  • Reagent: 1,1,1-Trimethylhydrazinium iodide (TMHI) (1.2 eq)

  • Base:

    
    -BuOK (2.5 eq)
    
  • Solvent: Anhydrous DMSO (0.1 M concentration)

Workflow:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Dissolution: Dissolve 3-nitrobenzamide (1.0 eq) and TMHI (1.2 eq) in anhydrous DMSO.

  • Addition: Cool the mixture to 15-20°C (Room Temp is often acceptable for DMSO, but cooling improves selectivity).

  • Base Addition: Add

    
    -BuOK solid in small portions over 20 minutes. Note: The solution will turn deep red/purple (formation of 
    
    
    
    -adduct).
  • Reaction: Stir for 1-2 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Pour reaction mixture into ice-cold dilute HCl (pH ~3-4).

  • Workup: Extract with EtOAc (3x). Wash organics with water (to remove DMSO) and brine.

  • Purification: Recrystallize from EtOH or column chromatography.

Validation Check:

  • 
     NMR: Look for the loss of the specific aromatic proton.
    
  • Position 4 Product: Doublet (

    
     Hz) for the proton at C5 (ortho to C4 and C6).
    
  • Position 6 Product: Singlet (or weak coupling) for the proton at C2.

Module E: Decision Logic (Graphviz)

Follow this flowchart to select the correct experimental path.

TroubleshootingFlow Figure 2: Experimental Decision Matrix for Amination Strategy Start Start: Amination of 3-Nitrobenzamide Deriv. HasHalogen Does substrate have a Halogen (Cl, Br, I)? Start->HasHalogen YesHalogen Yes HasHalogen->YesHalogen NoHalogen No (C-H Amination) HasHalogen->NoHalogen PosCheck Is Halogen Ortho/Para to Nitro Group? YesHalogen->PosCheck SNAr Method: Standard SNAr Base: K2CO3, Heat Solvent: DMF/DMSO PosCheck->SNAr Yes Buchwald Method: Pd-Catalysis Ligand: BrettPhos Base: Cs2CO3 PosCheck->Buchwald No (Meta) VNS Method: VNS Reagent: TMHI or 4-amino-1,2,4-triazole NoHalogen->VNS Selectivity Desired Position? VNS->Selectivity OrthoNitro Target: Ortho to NO2 (Pos 4) Cond: t-BuOK / DMSO / Low Temp Selectivity->OrthoNitro ParaNitro Target: Para to NO2 (Pos 6) Cond: NaOMe / MeOH / Higher Temp Selectivity->ParaNitro

References
  • Makosza, M., & Winiarski, J. (1987).[5] Vicarious nucleophilic substitution of hydrogen.[1][5][6][7] Accounts of Chemical Research, 20(8), 282–289. Link

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Blaszkiewicz, P., et al. (2020). Oxidative Nucleophilic Substitution of Hydrogen (ONSH) vs Vicarious Nucleophilic Substitution (VNS).[7] Molecules, 25(22), 5288. Link

Sources

Validation & Comparative

FTIR spectral analysis peaks for 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the FTIR Spectral Analysis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Introduction: Beyond a Spectrum, a Structural Blueprint

For researchers and scientists in drug development, the structural elucidation of novel compounds is a foundational step. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative snapshot of a molecule's functional groups.[1][2] This guide moves beyond a simple peak list, offering a detailed, first-principles approach to the analysis of this compound. We will dissect the molecule's structure to predict its spectral features, provide a robust experimental protocol for data acquisition, and offer a comparative framework for confident interpretation. The objective is to empower the researcher to not only identify this molecule but to understand the vibrational logic encoded in its infrared spectrum.

Molecular Architecture: A Sum of Vibrating Parts

The predictive power of FTIR analysis stems from understanding that specific chemical bonds and functional groups vibrate at characteristic frequencies when they absorb infrared radiation.[3] The structure of this compound presents four key vibrating substructures, each with a distinct spectral signature:

  • Primary Amide (-CONH₂): This group is characterized by a strong carbonyl (C=O) stretch and two N-H stretching vibrations.[4][5]

  • Aromatic Nitro Group (-NO₂): The highly polar N-O bonds produce two of the most intense and diagnostically significant peaks in the spectrum.[6][7]

  • Secondary Aromatic Amine (-NH-): The N-H bond of the amino substituent provides a distinct stretching vibration. Its position is influenced by its attachment to the aromatic ring.[8][9]

  • Alkyl and Aromatic Framework (C-H, C=C): The butan-2-yl group and the benzene ring contribute C-H stretching and bending vibrations, as well as aromatic ring stretches.

Deconstructing the Spectrum: A Functional Group Analysis

By examining each functional group, we can anticipate the key absorption peaks. The infrared spectrum is a composite of these individual absorptions.[6]

The Amide Signature: N-H and C=O Stretches

The primary amide group (-CONH₂) is a cornerstone of this molecule's spectrum.

  • N-H Stretching: Because the primary amide has an NH₂ group, it will exhibit two distinct N-H stretching peaks corresponding to asymmetric and symmetric vibrations.[4][10] These typically appear in the 3370-3170 cm⁻¹ region. They are often sharp but can be broadened by hydrogen bonding.[4]

  • C=O Stretching (Amide I Band): The carbonyl stretch of an amide is one of the strongest and most reliable peaks in an IR spectrum.[11] For a primary amide, this peak is expected in the range of 1680-1630 cm⁻¹ .[4] Its high intensity is due to the large change in dipole moment during the stretching vibration.[1]

  • N-H Bending (Amide II Band): The scissoring vibration of the NH₂ group in primary amides is also a significant feature, typically found between 1650-1620 cm⁻¹ .[4] This peak can sometimes overlap with or appear as a shoulder on the C=O stretch.

The Nitro Group Signature: Intense N-O Vibrations

The nitro group is a powerful electron-withdrawing group and gives rise to very strong, unmistakable absorption bands.[6]

  • Asymmetric NO₂ Stretch (ν_as): This is a very strong absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[7][12]

  • Symmetric NO₂ Stretch (ν_s): This second strong band appears at a lower frequency, generally in the 1360-1290 cm⁻¹ region.[6][7] The presence of both of these intense peaks is a definitive indicator of a nitro group.

The Secondary Amine Signature: A Lone N-H Stretch

The (Butan-2-yl)amino group is a secondary amine attached to the aromatic ring.

  • N-H Stretching: Unlike the primary amide, a secondary amine possesses only one N-H bond and therefore shows only a single N-H stretching peak.[8][9][13] For aromatic secondary amines, this peak is typically found near 3400 cm⁻¹ .[8] This peak will be distinct from the two N-H stretching peaks of the primary amide.

  • N-H Bending: A broad N-H "wag" vibration can also be observed for secondary amines in the 910-665 cm⁻¹ range.[9]

The Carbon Framework: Aromatic and Aliphatic C-H Vibrations
  • Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring occurs at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[14]

  • Aliphatic C-H Stretch: The C-H bonds of the butan-2-yl group will absorb just below 3000 cm⁻¹, generally in the 3000-2840 cm⁻¹ region.[13][14] The clear demarcation at 3000 cm⁻¹ is a reliable way to distinguish between aromatic/alkene and aliphatic C-H bonds.[15]

  • C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring (Ar-NO₂) and the amine group to the ring (Ar-NH) will appear in the fingerprint region. Aromatic C-N stretches are typically stronger than aliphatic ones and are found in the 1335-1250 cm⁻¹ range.[9]

Summary of Predicted Spectral Peaks

The following table consolidates the expected key absorption bands for this compound, providing a quick reference for spectral interpretation.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
~3400N-H Stretch (asymmetric)Secondary Aromatic AmineMedium, Sharp
3370 - 3170N-H Stretches (asymmetric & symmetric)Primary AmideMedium-Strong, Sharp
3100 - 3000C-H StretchAromaticMedium-Weak
3000 - 2840C-H StretchAliphatic (Butan-2-yl)Medium
1680 - 1630C=O Stretch (Amide I)Primary AmideStrong, Sharp
1650 - 1620N-H Bend (Amide II)Primary AmideMedium, Sharp
1550 - 1475NO₂ Asymmetric StretchAromatic NitroVery Strong
1360 - 1290NO₂ Symmetric StretchAromatic NitroVery Strong
1335 - 1250C-N StretchAromatic Amine/NitroMedium-Strong

Comparative Analysis: Building Confidence Through Context

To highlight the unique spectral features of the target molecule, it is instructive to compare its expected spectrum with that of simpler, structurally related compounds.

  • vs. 4-Nitrobenzamide: The spectrum of 4-nitrobenzamide would also show the primary amide (two N-H stretches, C=O stretch) and aromatic nitro (asymmetric and symmetric stretches) peaks.[16] However, it would completely lack the secondary amine N-H stretch at ~3400 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹. The absence of these peaks provides clear evidence for the butan-2-yl-amino substituent.

  • vs. 3-Nitroaniline: This molecule would exhibit the aromatic nitro peaks and the N-H stretches of a primary aromatic amine (two peaks, ~3400-3300 cm⁻¹). It would be missing the strong amide C=O stretch around 1650 cm⁻¹ and the amide N-H bending peak. The presence of the strong carbonyl peak is a key differentiator for our target compound.

This comparative logic allows a researcher to confirm not just the presence of functional groups, but their specific arrangement within the molecule.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the KBr pellet method, a standard and reliable technique for obtaining the FTIR spectrum of a solid sample.

Objective: To prepare a solid sample of this compound in a potassium bromide (KBr) matrix for analysis by transmission FTIR spectroscopy.

Rationale: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed, forms a glass-like pellet, minimizing scattering of the IR beam.

Materials:

  • This compound (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (~200 mg)

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

  • Infrared lamp (optional)

  • FTIR Spectrometer

Procedure:

  • Drying: Gently heat the KBr powder under an infrared lamp for several minutes or keep it in a desiccator to remove any adsorbed water. Water has strong O-H absorption bands that can interfere with the spectrum.

  • Grinding: Place ~200 mg of the dried KBr into a clean agate mortar. Add 1-2 mg of the sample. The optimal sample-to-KBr ratio is about 1:100.

  • Mixing & Pulverizing: Grind the mixture with the pestle for 2-3 minutes. The goal is to reduce the particle size of the sample to below the wavelength of the IR radiation to minimize scattering (Christiansen effect) and to ensure the sample is homogeneously dispersed. The mixture should appear as a fine, uniform powder.

  • Loading the Die: Transfer a portion of the powdered mixture into the pellet die. Distribute it evenly across the bottom surface of the die.

  • Pressing the Pellet: Place the die into the hydraulic press. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for about 2 minutes. This sinters the KBr and sample into a transparent or translucent pellet.

  • Acquiring the Spectrum:

    • Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (CO₂, H₂O). The instrument will automatically subtract this from the sample spectrum.

    • Sample Scan: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.[3]

  • Data Analysis: The resulting spectrum should show absorbance peaks corresponding to the vibrational modes of the sample. Analyze the peak positions, intensities, and shapes as detailed in the sections above.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the KBr pellet preparation and spectral acquisition process.

FTIR_Workflow FTIR Analysis Workflow: KBr Pellet Method cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Spectral Acquisition A 1. Dry KBr (Remove H₂O interference) B 2. Add Sample (1-2 mg) to KBr (~200 mg) A->B Combine C 3. Grind & Mix (Ensure homogeneity, reduce scattering) B->C Homogenize D 4. Load Die Set C->D E 5. Apply Hydraulic Pressure (7-10 tons, ~2 min) D->E F 6. Form Transparent Pellet E->F Sintering H 8. Place Pellet in Holder F->H Mount Sample G 7. Run Background Scan (Empty compartment) G->H Prepare Instrument I 9. Acquire Sample Spectrum H->I J 10. Process & Analyze Data I->J

Sources

UV-Vis Absorption Maxima of 4-[(Butan-2-yl)amino]-3-nitrobenzamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-[(Butan-2-yl)amino]-3-nitrobenzamide , a specific "push-pull" chromophore often encountered as an intermediate in the synthesis of neurokinin receptor antagonists (e.g., Osanetant derivatives).[1]

Executive Summary: The Chromophoric Signature

This compound exhibits a distinct absorption profile driven by an intramolecular charge transfer (ICT) .[1] Unlike simple benzamides that absorb only in the UV region (<300 nm), this compound displays a characteristic band in the visible region (yellow), typically between 390 nm and 420 nm .

This optical signature arises from the specific ortho-nitroaniline motif, where the electron-donating secondary amine (at C4) and the electron-withdrawing nitro group (at C3) form a planar, hydrogen-bonded 6-membered ring system.[1] This guide compares this signature against its synthetic precursors and analogs to establish a robust identification protocol.

Comparative Analysis: Performance & Alternatives

To validate the identity of this compound, it must be compared against its structural "alternatives"—specifically, its metabolic or synthetic relatives.[1] The shifts in


 serve as a sensitive probe for chemical structure.
Table 1: Comparative UV-Vis Absorption Data
CompoundStructure TypePrimary

(nm)*
Electronic OriginVisual Appearance
This compound Target 395 – 415 Strong ICT (Donor-Acceptor) + IMHB Bright Yellow/Orange
4-NitrobenzamidePrecursor (No Donor)260 – 270

(Nitrobenzene system)
Pale Yellow / Colorless
4-AminobenzamideAnalog (No Nitro)280 – 290

(Aniline system)
Off-white / Beige
4-Amino-3-nitrobenzoic AcidHydrolysis Product405 – 410ICT (modified by COOH acceptor)Ochre-Yellow

*Note: Values are solvent-dependent (Solvatochromism). Data predicted based on solvatochromic parameters of o-nitroaniline derivatives in polar protic solvents (e.g., Methanol/Ethanol).

Mechanism of Action (Expertise & Causality)[1]
  • The "Push-Pull" Effect: The target molecule possesses a strong electron donor (sec-butylamine) para to an electron-withdrawing amide, and ortho to a nitro group.[1] This creates a "push-pull" electronic system.[1]

  • Intramolecular Hydrogen Bonding (IMHB): The hydrogen on the secondary amine forms a strong hydrogen bond with the oxygen of the ortho-nitro group. This locks the molecule into a planar conformation, maximizing orbital overlap and shifting the absorption significantly into the visible region (Bathochromic Shift).

  • Steric Modulation: The sec-butyl group is bulky.[1] While the IMHB enforces planarity, the steric bulk of the chiral center can induce slight twisting compared to a methyl analog, potentially causing a minor hypsochromic (blue) shift of 2-5 nm compared to the N-methyl derivative.

Experimental Protocol: Self-Validating Determination

Do not rely solely on literature values, as solvatochromism (solvent polarity effects) can shift peaks by 10-20 nm.[1] Use this self-validating protocol to determine the precise


 for your specific matrix.[1]
Reagents & Equipment[2][3]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).[1] Note: MeOH is preferred for stabilizing the polar excited state.

  • Blank: Pure solvent from the same bottle.

  • Equipment: Double-beam UV-Vis Spectrophotometer (Scan range 200–600 nm).[1]

  • Cuvettes: Quartz (1 cm path length).

Step-by-Step Workflow
  • Stock Preparation: Dissolve 1.0 mg of this compound in 10 mL MeOH (Concentration

    
     100 
    
    
    
    g/mL). Sonicate for 5 minutes to ensure complete dissolution.
  • Dilution Series: Prepare three working standards:

    • A: 10

      
      g/mL (1:10 dilution)
      
    • B: 20

      
      g/mL (2:10 dilution)
      
    • C: 40

      
      g/mL (4:10 dilution)
      
  • Baseline Correction: Run a baseline scan with pure MeOH in both sample and reference paths.

  • Spectral Scan: Scan Sample B (20

    
    g/mL) from 600 nm down to 200 nm.
    
    • Why scan down? To detect the visible peak first before UV saturation.

  • Validation (Beer-Lambert Check): Measure Absorbance at the observed

    
     for samples A, B, and C. Plot Abs vs. Conc.
    
    • Pass Criteria:ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      .[2] If linearity fails, aggregation is occurring; dilute further.
      

Visualization: Spectral Validation Logic

The following diagram illustrates the decision logic for validating the compound based on its spectral features.

SpectralValidation Start Start: UV-Vis Scan (200-600 nm) CheckVis Check Visible Region (380-450 nm) Start->CheckVis PeakFound Peak Observed? (~400 nm) CheckVis->PeakFound YesPeak Analyze Peak Shape PeakFound->YesPeak Yes NoPeak Check UV Region (250-280 nm) PeakFound->NoPeak No ShapeCheck Broad & Gaussian? YesPeak->ShapeCheck CheckPrecursor Peak at ~260nm only? NoPeak->CheckPrecursor ConfirmTarget CONFIRMED: 4-alkylamino-3-nitro Chromophore Present ShapeCheck->ConfirmTarget Yes SuspectImpurity SUSPECT: Oxidation or Aggregation ShapeCheck->SuspectImpurity No (Sharp/Spiky) IdentifyPrecursor IDENTIFIED: 4-Nitrobenzamide (Precursor) CheckPrecursor->IdentifyPrecursor Yes IdentifyUnknown UNKNOWN: Check Structure CheckPrecursor->IdentifyUnknown No

Caption: Logic flow for distinguishing the target compound from precursors using spectral features.

References

  • Leyva, V., et al. (2011). "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, 13(10), 4269-4278.[1]

    • Relevance: Establishes the baseline electronic transitions for nitro-arom
  • NIST Chemistry WebBook. "Benzamide, 4-amino- UV/Visible Spectrum."[1][3] National Institute of Standards and Technology.[3][4]

    • Relevance: Provides the reference spectrum for the non-nitro analog (Altern
  • BenchChem. "4-Amino-3-nitrobenzoic acid Properties." [1]

    • Relevance: Confirms the yellow/ochre physical appearance and structural analogy for the 4-amino-3-nitro chromophore.[1]

  • Sigma-Aldrich. "4-Amino-3-nitrobenzoic acid Product Specification."

    • Relevance: Validates the physical properties and melting point d

Sources

A Senior Application Scientist's Guide to the Synthesis of 4-[(Butan-2-yl)amino]-3-nitrobenzamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of novel chemical entities is paramount. This guide provides an in-depth technical analysis of a proposed synthesis for 4-[(Butan-2-yl)amino]-3-nitrobenzamide, a compound of interest in medicinal chemistry. In the absence of a directly reported synthesis in peer-reviewed literature, this guide establishes a robust experimental protocol grounded in well-established chemical principles and benchmarks the anticipated yield against analogous transformations reported for similar structures.

Introduction to this compound

Substituted nitrobenzamides are a class of compounds frequently utilized as intermediates in the synthesis of various pharmaceutically active molecules. The presence of the nitro group allows for further functionalization, most commonly through reduction to an amine, which can then be elaborated into a wide array of heterocyclic systems or other functionalities. The butan-2-ylamino substituent introduces a chiral, non-polar moiety that can be crucial for specific molecular interactions with biological targets. The amide functionality provides a key hydrogen bond donor and acceptor, contributing to the molecule's overall physicochemical properties.

Proposed Synthetic Pathway and Mechanistic Considerations

The most logical and efficient synthetic route to this compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group at the 4-position by an amine nucleophile.

The proposed two-step synthesis begins with the readily available 4-chloro-3-nitrobenzoic acid. The first step involves the conversion of the carboxylic acid to the primary amide, 4-chloro-3-nitrobenzamide. The second and key step is the SNAr reaction between 4-chloro-3-nitrobenzamide and (S)-(-)-2-aminobutane.

The nitro group at the 3-position (ortho to the chlorine) is critical for the success of the SNAr reaction. It stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack of the amine, thereby lowering the activation energy of the reaction.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzamide

This protocol is adapted from established methods for the synthesis of benzamides from their corresponding benzoic acids.[3]

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia solution (aqueous)

  • Methanol

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 3-5 equivalents).

  • Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. This will yield the crude 4-chloro-3-nitrobenzoyl chloride as an oily substance.

  • In a separate beaker, cool an aqueous ammonia solution in an ice bath.

  • Slowly and carefully add the crude 4-chloro-3-nitrobenzoyl chloride to the cold ammonia solution with vigorous stirring.

  • A precipitate will form. Continue stirring for 30 minutes in the ice bath.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from methanol to obtain pure 4-chloro-3-nitrobenzamide.

Protocol 2: Synthesis of this compound

This protocol is designed based on the principles of nucleophilic aromatic substitution on activated aryl halides.

Materials:

  • 4-Chloro-3-nitrobenzamide

  • (S)-(-)-2-Aminobutane

  • Triethylamine (Et₃N) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable polar aprotic solvent

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloro-3-nitrobenzamide (1 equivalent) in anhydrous DMF.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Add (S)-(-)-2-aminobutane (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Benchmarking and Yield Comparison

As no direct literature precedent for the synthesis of this compound exists, we will benchmark the expected yield against closely related transformations.

Reaction Starting Materials Reagents & Conditions Product Reported Yield Reference
Proposed Synthesis 4-Chloro-3-nitrobenzamide, (S)-(-)-2-AminobutaneEt₃N, DMF, 80-100 °CThis compoundTo be determinedN/A
Analogue Synthesis 1 4-Chloro-3-nitrobenzoic acid, Methylamine1. Methylamine; 2. SOCl₂; 3. MethylamineN-methyl-4-(methylamino)-3-nitrobenzamide97.5% (overall)[4]
Analogue Synthesis 2 4-Nitrobenzoyl chloride, 2-(3-chlorophenyl)ethan-1-amineTriethylamine, DichloromethaneN-(3-chlorophenethyl)-4-nitrobenzamide90%[5]
Analogue Synthesis 3 4-Iodo-3-nitrobenzoic acid methyl ester, Ammonia gasMethanol, room temp.4-Iodo-3-nitrobenzamide95% (crude)[6]

The synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid demonstrates that the initial nucleophilic aromatic substitution of the chloro group with an amine can proceed with high efficiency, contributing to a very high overall yield.[4] Similarly, the straightforward acylation of an amine with a nitrobenzoyl chloride also affords a high yield of 90%.[5] The reaction of an activated aryl halide with ammonia also proceeds in high yield.[6]

Based on these analogous reactions, a high yield is anticipated for the proposed synthesis of this compound. The use of a slight excess of the amine and a non-nucleophilic base to scavenge the HCl generated should drive the reaction to completion. The choice of a polar aprotic solvent like DMF is known to facilitate SNAr reactions.

Visualizing the Experimental Workflow

The following diagram illustrates the proposed two-step synthesis.

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nucleophilic Aromatic Substitution A 4-Chloro-3-nitrobenzoic acid B 4-Chloro-3-nitrobenzoyl chloride A->B SOCl₂, Reflux C 4-Chloro-3-nitrobenzamide B->C NH₃(aq), 0 °C E This compound C->E Et₃N, DMF, 80-100 °C D (S)-(-)-2-Aminobutane D->E

Caption: Proposed two-step synthesis of this compound.

Conclusion

This guide provides a comprehensive and technically sound protocol for the synthesis of this compound. While a direct literature benchmark is not available, a comparative analysis of analogous reactions strongly suggests that the proposed nucleophilic aromatic substitution pathway should proceed with high efficiency and yield. The detailed experimental procedures and mechanistic rationale provided herein are intended to empower researchers to successfully synthesize this and related compounds, facilitating further investigations in drug discovery and development.

References

  • MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • Johnston, D. (2011, September 15). 4-Nitro-N-(3-nitrophenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2012, March 9). Process-for-the-preparation-of-4-iodo-3-nitrobenzamide.pdf. Retrieved from [Link]

  • PMC. 4-Chloro-3-nitrobenzamide. Retrieved from [Link]

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • PMC. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • NPTEL Archive. Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my priority extends beyond the application of chemical compounds to ensuring their entire lifecycle, including disposal, is managed with the utmost regard for safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 4-[(Butan-2-yl)amino]-3-nitrobenzamide, tailored for researchers and drug development professionals. The procedures outlined herein are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to established safety protocols.

The disposal of any chemical waste is governed by stringent regulations, including those set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is imperative to treat all laboratory chemical waste as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.[3]

Hazard Identification and Core Safety Assessment

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed.[5][6][7][8]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[6][7][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[6][7][8]

The nitro functional group makes the compound incompatible with strong oxidizing agents, while the amide group can react with various reagents.[4][9] Hazardous decomposition upon combustion will likely produce toxic oxides of carbon and nitrogen (NOx).[9]

Hazard CategoryDescription & GHS Classification (Inferred)Required Personal Protective Equipment (PPE)Key Incompatibilities
Acute Oral Toxicity Harmful if swallowed (Category 4).[5][7][8] Do not eat, drink, or smoke when handling.[5][6]Standard laboratory PPE.N/A for this hazard.
Skin Corrosion/Irritation Causes skin irritation (Category 2).[6][7][8] Avoid contact with skin and eyes.Nitrile gloves, lab coat.[6][7]N/A for this hazard.
Eye Damage/Irritation Causes serious eye irritation (Category 2).[7][8]Safety glasses with side shields or goggles.[6]N/A for this hazard.
Reactivity Stable under normal conditions.[9] Reacts with strong oxidizing agents and strong acids.[9]Standard laboratory PPE.Strong oxidizing agents, strong acids, strong bases.[6][9]

Pre-Disposal Operations: Engineering Controls and PPE

Before handling the waste, it is crucial to establish a safe working environment.

  • Engineering Controls: All handling and preparation of this compound waste must be conducted within a certified chemical fume hood.[9] This is the primary engineering control to minimize inhalation exposure to fine dust particles or aerosols.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Safety goggles that meet ANSI Z87.1 standards.

    • Hand Protection: Chemical-resistant nitrile gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs.

    • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.

Waste Segregation and Container Management Protocol

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[10] This compound and its associated waste must be handled as a distinct, non-halogenated organic solid waste stream.

Step-by-Step Container Preparation:

  • Select an Appropriate Container: Choose a container made of a material compatible with the waste, typically a high-density polyethylene (HDPE) bottle or drum. The container must have a secure, screw-top lid.[11]

  • Ensure Container Integrity: The container must be clean, dry, and in good condition, free from any external contamination.

  • Affix a Hazardous Waste Label: Before adding any waste, place a hazardous waste label on the container. This label must be completed as waste is added.

  • Label Information: The label must, at a minimum, include:

    • The words "Hazardous Waste".[12]

    • The full, unabbreviated chemical name: "this compound".

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first drop of waste is added).

    • The name of the principal investigator and the laboratory location.

Step-by-Step Disposal Procedures

Protocol 4.1: Disposal of Solid this compound

  • Designate a Satellite Accumulation Area (SAA): All waste must be stored at or near the point of generation in a designated SAA.[10][13] This area should be clearly marked.

  • Transfer the Waste: Working inside a chemical fume hood, carefully transfer the solid waste into the prepared, pre-labeled hazardous waste container using a dedicated spatula or scoop.

  • Avoid Dust Generation: Perform the transfer slowly and deliberately to minimize the generation of airborne dust.[9]

  • Secure the Container: Immediately after adding the waste, securely close the container lid. A hazardous waste container must remain closed at all times except when actively adding waste.[13]

  • Log the Entry: If required by your institution, log the amount of waste added.

Protocol 4.2: Disposal of Contaminated Labware and Debris

  • Segregate Waste: Items lightly contaminated with this compound, such as weighing paper, gloves, and pipette tips, must also be disposed of as hazardous waste.

  • Package Sharps Separately: Any contaminated needles or blades must be placed in a designated sharps container.

  • Collect Solid Debris: Place all other contaminated solid debris into a separate, clearly labeled hazardous waste container designated for solid lab waste. Do not mix with liquid waste.

Protocol 4.3: Spill Management and Cleanup

In the event of a small spill, follow these procedures:

  • Ensure Safety: Alert others in the area and ensure the spill is contained within the fume hood if possible. Wear all required PPE.

  • Contain the Spill: Cover the spill with a chemical absorbent material suitable for organic compounds.

  • Collect the Material: Carefully sweep up the absorbent material and the spilled chemical.[6][9]

  • Dispose as Hazardous Waste: Place all cleanup materials, including contaminated gloves and wipes, into the designated solid hazardous waste container.[3]

  • Decontaminate: Clean the spill area with an appropriate solvent and then with soap and water.

Disposal Workflow Visualization

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_final Finalization & Disposal Phase A Assess Waste Type (Solid Organic, Non-Halogenated) B Select Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Safety First C Prepare & Pre-Label Hazardous Waste Container B->C Compliance D Work in Fume Hood: Transfer Waste to Container C->D Initiate Collection E Collect Contaminated Debris (Gloves, Wipes, etc.) D->E Consolidate Waste F Securely Seal Container After Each Addition E->F G Store in Designated SAA (Satellite Accumulation Area) F->G Secure Storage H Arrange Pickup by Certified Waste Disposal Vendor via EHS G->H Final Disposal

Sources

Personal protective equipment for handling 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling 4-[(Butan-2-yl)amino]-3-nitrobenzamide

Executive Summary & Risk Context

This directive outlines the mandatory Personal Protective Equipment (PPE) and handling protocols for This compound .[1][2] As a likely intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir derivatives), this compound presents a dual-hazard profile: acute toxicity associated with nitro-aromatics and enhanced dermal absorption due to the lipophilic sec-butyl group.

Operational Stance: Until specific toxicological data confirms otherwise, this compound must be handled as a Potent Compound (OEB 3/4 equivalent) . The primary risks are methemoglobinemia (via nitro-reduction metabolites) and skin sensitization.

Hazard Analysis & PPE Logic

Effective safety is not about compliance; it is about understanding the mechanism of exposure.

Chemical FeaturePhysiological RiskPPE/Engineering Countermeasure
Nitro Group (-NO₂) Potential for methemoglobinemia (blood toxicity) and mutagenicity. Energetic decomposition if heated.Respiratory Protection: Prevents inhalation of dusts that enter the bloodstream. Thermal Control: Keep away from heat sources.
Amide Functionality Chemical stability, but potential for hydrolysis to aniline derivatives (toxic).Chemical Resistant Gloves: Prevents contact with hydrolysis products.
Butan-2-yl Group Increases lipophilicity (fat solubility), facilitating rapid transport across the dermal barrier.Double Gloving & Sleeve Covers: Standard nitrile may not suffice for prolonged contact; breakthrough time is reduced by lipophilic tails.

PPE Selection Matrix

The following matrix defines the minimum requirements. Adjust upwards based on quantity.

Protection ZoneLow Risk (< 10 mg, Solid)High Risk (> 10 mg, Solution, or Heating)Technical Justification
Hand Protection Double Nitrile Gloves (min.[3] 5 mil outer).Laminate / Silver Shield® liners under Nitrile.The sec-butyl chain increases permeation rates. Double gloving creates a sacrificial outer layer and a visual breach indicator.
Respiratory Fume Hood (Sash at 18"). N95 mask (optional backup).P100 / HEPA Respirator (if outside hood) or PAPR.Nitro-aromatic dusts are insidious; they settle on surfaces and re-aerosolize. P100 offers 99.97% filtration efficiency.
Eye/Face Safety Glasses with side shields.[3][4][5]Chemical Splash Goggles + Face Shield.[3]Nitro compounds are severe eye irritants.[1][2][5] Goggles seal against vapors; glasses do not.
Body Lab Coat (Cotton/Poly blend).Tyvek® Coveralls or impervious apron.Cotton absorbs liquids, keeping them against the skin. Tyvek repels organic solvents and solids.

Operational Protocol: Gowning & Handling

The "Clean-to-Dirty" Workflow Trust Logic: Contamination often occurs during doffing (removal), not working. This protocol minimizes self-contamination.

Phase A: Donning (Pre-Work)
  • Inspection: Inflate nitrile gloves with air and squeeze to check for pinhole leaks (the "Balloon Test").

  • Layering:

    • Don inner pair of nitrile gloves (long cuff preferred).

    • Don Tyvek sleeves or lab coat, ensuring cuffs are over the inner gloves.

    • Don outer pair of nitrile gloves over the lab coat cuffs.

    • Why? This creates a shingle effect. Spills run off the sleeve onto the outer glove, not into the glove.

Phase B: Active Handling (In Hood)
  • Static Control: Use an anti-static gun or ionizer if weighing dry powder. Nitro compounds can be static-sensitive.[1]

  • Solvent Selection: Avoid dissolving in DMSO or DMF if possible, as these solvents act as carriers, dragging the toxicant through the skin barrier faster than water or alcohols.

Phase C: Doffing (Post-Work)
  • Outer Glove Removal: Use the "Beak Method"—pinch the outside of one glove, pull it off inside out. Ball it in the gloved hand. Slide a finger under the second glove to peel it off.

  • Wash: Immediately wash hands with soap and cool water.

    • Why Cool Water? Hot water opens pores, potentially increasing absorption of any trace residues.

Visualization: PPE Decision Logic

The following decision tree guides the researcher through the PPE selection process based on physical state and quantity.

PPE_Decision_Tree Start Start: Assess this compound Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Solvent: DMSO/DMF? Liquid->Qty_Liquid Level1 LEVEL 1: Standard Double Nitrile, Lab Coat, Safety Glasses Work in Fume Hood Qty_Solid->Level1 No Level2 LEVEL 2: Enhanced Tyvek Sleeves, N95 (if open weighing), Double Nitrile Qty_Solid->Level2 Yes Qty_Liquid->Level1 No (Ethanol/Water) Level3 LEVEL 3: High Containment Silver Shield Liners, Goggles, Impervious Apron Qty_Liquid->Level3 Yes (Carrier Solvent)

Caption: Logic flow for selecting appropriate PPE based on physical state and solvent carrier risks.

Emergency Response & Disposal

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE Up: Don N95/P100 respirator and double gloves.

  • Contain: Do not dry sweep (creates dust). Cover with a wet paper towel (solvent-dampened) to suppress dust.

  • Clean: Wipe up carefully. Clean surface with a mild surfactant (soap/water).

    • Note: Avoid strong bases (NaOH), as nitro-aromatics can form unstable salts or polymerize exothermically under basic conditions.

Disposal
  • Segregation: Dispose of as Hazardous Organic Waste (Toxic) .

  • Incompatibility: Do not mix with oxidizers (Nitric acid, Peroxides) or strong reducing agents in the waste stream.

  • Labeling: Clearly tag as "Nitrobenzamide Derivative – Toxic."

References

  • National Institutes of Health (NIH) - PubChem. 4-Nitrobenzamide Compound Summary (Toxicology). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132).[6] Available at: [Link]

  • Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.